Technical Documentation Center

[2-(Azetidin-1-yl)ethyl](methyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(Azetidin-1-yl)ethyl](methyl)amine

Core Science & Biosynthesis

Foundational

Literature review of2-(Azetidin-1-yl)ethylamine synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)ethylamine Introduction 2-(Azetidin-1-yl)ethylamine is a key structural motif and a valuable building block in medicinal chemistry and drug discovery. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)ethylamine

Introduction

2-(Azetidin-1-yl)ethylamine is a key structural motif and a valuable building block in medicinal chemistry and drug discovery. The presence of the strained four-membered azetidine ring, coupled with a flexible ethylamine side chain, imparts unique conformational properties and serves as a versatile scaffold for the development of novel therapeutic agents. Azetidine-containing compounds have shown a wide range of biological activities, including acting as antibacterial, anti-inflammatory, and central nervous system-active agents.[1][2][3] This guide provides a comprehensive overview of the principal synthetic pathways to 2-(Azetidin-1-yl)ethylamine, offering field-proven insights for researchers, scientists, and drug development professionals.

This document explores two primary retrosynthetic strategies for the construction of 2-(Azetidin-1-yl)ethylamine: the N-alkylation of a pre-formed azetidine ring and the intramolecular cyclization of an acyclic precursor to form the azetidine ring. Each approach is discussed in detail, highlighting the underlying chemical principles, experimental considerations, and potential advantages and disadvantages.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 2-(Azetidin-1-yl)ethylamine, reveals two main disconnection points, leading to two distinct synthetic strategies.

G cluster_0 Strategy 1: N-Alkylation cluster_1 Strategy 2: Ring Cyclization target 2-(Azetidin-1-yl)ethylamine azetidine Azetidine azetidine->target C-N bond formation ethylamine_synthon 2-Aminoethyl Synthon ethylamine_synthon->target acyclic_precursor Acyclic Precursor acyclic_precursor->target Intramolecular C-N bond formation

Caption: Retrosynthetic analysis of 2-(Azetidin-1-yl)ethylamine.

Strategy 1: N-Alkylation of Azetidine

This approach involves the direct alkylation of the azetidine nitrogen with a suitable two-carbon electrophile bearing a protected amine functionality. This is a convergent and often straightforward method, provided the starting materials are readily available.

Pathway 1.1: Alkylation with a 2-Haloethylamine Derivative

A common method for N-alkylation is the reaction of a secondary amine with an alkyl halide. In this case, azetidine is reacted with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide or N-(2-chloroethyl)acetamide, followed by deprotection of the amine.

G cluster_0 Pathway 1.1: Alkylation with 2-Haloethylamine Azetidine Azetidine Intermediate N-[2-(Azetidin-1-yl)ethyl]phthalimide Azetidine->Intermediate + Bromoethylphthalimide N-(2-bromoethyl)phthalimide Bromoethylphthalimide->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Target 2-(Azetidin-1-yl)ethylamine Intermediate->Target Deprotection (e.g., Hydrazine)

Caption: Synthesis via N-alkylation with a protected 2-haloethylamine.

Mechanistic Insights: The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of azetidine attacks the electrophilic carbon of the 2-haloethylamine derivative. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction. The phthalimide group is a common protecting group for primary amines as it is stable to many reaction conditions and can be readily removed with hydrazine.

Pathway 1.2: Reductive Amination with a Protected Aminoacetaldehyde

Reductive amination offers an alternative to direct alkylation and can be milder in some cases. Azetidine is reacted with a protected aminoacetaldehyde, such as (2,2-dimethoxyethyl)carbamic acid tert-butyl ester, which forms an iminium ion intermediate that is subsequently reduced in situ.

G cluster_0 Pathway 1.2: Reductive Amination Azetidine Azetidine Intermediate Protected Intermediate Azetidine->Intermediate + Aminoacetaldehyde_protected Protected Aminoacetaldehyde Aminoacetaldehyde_protected->Intermediate Reducing Agent (e.g., NaBH(OAc)3) Target 2-(Azetidin-1-yl)ethylamine Intermediate->Target Deprotection (e.g., TFA)

Caption: Synthesis via reductive amination.

Mechanistic Insights: This one-pot reaction involves the formation of a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the desired amine. The Boc (tert-butyloxycarbonyl) protecting group is commonly used and is easily removed under acidic conditions.

Strategy 2: Intramolecular Cyclization to Form the Azetidine Ring

Pathway 2.1: Cyclization of a 1,3-Dihalopropane Derivative

A classical approach to forming four-membered rings is the intramolecular cyclization of a difunctionalized propane derivative.[4][5] In this pathway, a protected 2-aminoethylamine is first N-alkylated with a 1,3-dihalopropane, followed by a base-mediated intramolecular cyclization.

G cluster_0 Pathway 2.1: Cyclization of a 1,3-Dihalopropane Protected_Amine Protected 2-Aminoethylamine Acyclic_Intermediate Acyclic Intermediate Protected_Amine->Acyclic_Intermediate + Dihalopropane 1,3-Dihalopropane Dihalopropane->Acyclic_Intermediate Cyclized_Intermediate Protected Product Acyclic_Intermediate->Cyclized_Intermediate Base Target 2-(Azetidin-1-yl)ethylamine Cyclized_Intermediate->Target Deprotection

Caption: Synthesis via intramolecular cyclization.

Mechanistic Insights: The first step is an N-alkylation to form the acyclic intermediate. The subsequent addition of a base promotes an intramolecular SN2 reaction, where the nitrogen attacks one of the electrophilic carbons, displacing a halide and forming the azetidine ring. The choice of protecting group is critical to ensure it withstands the reaction conditions.

Comparison of Synthesis Pathways

PathwayStarting MaterialsKey StepsAdvantagesDisadvantages
1.1: N-Alkylation with Haloethylamine Azetidine, protected 2-haloethylamineN-alkylation, deprotectionConvergent, often high-yielding.Azetidine can be volatile and expensive; haloethylamines can be lachrymatory.
1.2: Reductive Amination Azetidine, protected aminoacetaldehydeReductive amination, deprotectionMild reaction conditions, one-pot procedure.Protected aminoacetaldehydes can be unstable or require multi-step synthesis.
2.1: Intramolecular Cyclization Protected 2-aminoethylamine, 1,3-dihalopropaneN-alkylation, intramolecular cyclization, deprotectionGood for synthesizing substituted azetidines.Can be lower yielding due to competing intermolecular reactions and elimination.

Detailed Experimental Protocol: Pathway 1.1

This section provides a representative experimental protocol for the synthesis of 2-(Azetidin-1-yl)ethylamine via the N-alkylation of azetidine with N-(2-bromoethyl)phthalimide, followed by deprotection.

Step 1: Synthesis of N-[2-(Azetidin-1-yl)ethyl]phthalimide

  • To a solution of azetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • To this suspension, add a solution of N-(2-bromoethyl)phthalimide (1.05 eq) in DMF dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-[2-(Azetidin-1-yl)ethyl]phthalimide.

Step 2: Synthesis of 2-(Azetidin-1-yl)ethylamine (Deprotection)

  • Dissolve the N-[2-(Azetidin-1-yl)ethyl]phthalimide (1.0 eq) from the previous step in ethanol.

  • Add hydrazine monohydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and acidify with concentrated HCl.

  • Wash the acidic aqueous layer with dichloromethane to remove any remaining impurities.

  • Basify the aqueous layer with a concentrated NaOH solution to a pH > 12.

  • Extract the product into dichloromethane (3x).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to yield 2-(Azetidin-1-yl)ethylamine.

Conclusion

The synthesis of 2-(Azetidin-1-yl)ethylamine can be effectively achieved through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitutions on the azetidine ring. The N-alkylation of azetidine represents a more direct and often higher-yielding approach, while intramolecular cyclization provides greater flexibility for creating analogues. The methodologies and insights presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical entity in a research and development setting.

References

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • (2024, August 16).
  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K.
  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • (2024, June 26). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • (2025, November 27).
  • (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Azetidine synthesis - Organic Chemistry Portal.
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P

Sources

Exploratory

The Emerging Role of 2-(Azetidin-1-yl)ethylamine in Modern Drug Discovery: A Technical Guide

Abstract The quest for novel chemical entities with enhanced pharmacological and pharmacokinetic profiles is a perpetual driver of innovation in drug discovery. Within the realm of saturated nitrogen heterocycles, the az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel chemical entities with enhanced pharmacological and pharmacokinetic profiles is a perpetual driver of innovation in drug discovery. Within the realm of saturated nitrogen heterocycles, the azetidine scaffold has garnered significant attention for its unique conformational constraints and advantageous physicochemical properties. This technical guide provides an in-depth exploration of the pharmacological potential of a key azetidine-containing building block: 2-(Azetidin-1-yl)ethylamine. We will delve into its synthesis, chemical characteristics, and its burgeoning role as a critical pharmacophore in the design of next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.

Introduction: The Strategic Value of the Azetidine Scaffold

The four-membered azetidine ring has emerged as a "privileged" scaffold in medicinal chemistry. Its growing popularity stems from a unique combination of structural and physicochemical properties that offer distinct advantages over more traditional cyclic amines like piperidine and pyrrolidine.[1][2]

The inherent ring strain of the azetidine moiety imparts a degree of conformational rigidity, which can pre-organize a molecule for optimal interaction with its biological target. This can lead to enhanced binding affinity and selectivity.[2] Furthermore, the compact and three-dimensional nature of the azetidine ring allows for the exploration of novel chemical space and the creation of molecules with improved sp³ character, a desirable trait for successful drug candidates.[3]

From a pharmacokinetic perspective, the incorporation of an azetidine ring can lead to improved metabolic stability, increased aqueous solubility, and a lower potential for off-target effects compared to its larger heterocyclic counterparts.[3][4] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its clinical significance.[3]

This guide will specifically focus on the 2-(Azetidin-1-yl)ethylamine fragment, a versatile building block that combines the favorable properties of the azetidine ring with a flexible ethylamine linker, opening up a wide array of possibilities for derivatization and interaction with diverse biological targets.

Synthesis and Chemical Properties of 2-(Azetidin-1-yl)ethylamine

While 2-(Azetidin-1-yl)ethylamine is commercially available from suppliers such as BLD Pharm (CAS 795299-77-3), understanding its synthesis is crucial for analog design and process development.[5] The synthesis of this key intermediate can be approached through several established synthetic methodologies.

Proposed Synthetic Routes

Two primary retrosynthetic disconnections for 2-(Azetidin-1-yl)ethylamine point towards either N-alkylation of azetidine or reductive amination.

2.1.1. N-Alkylation of Azetidine

A straightforward approach involves the nucleophilic substitution of a 2-haloethylamine derivative with azetidine. To avoid self-reaction of the haloamine, it is typically used as a hydrohalide salt, and a suitable base is required to liberate the free amine and neutralize the acid formed during the reaction.

  • Reaction: Azetidine + 2-Bromoethylamine hydrobromide → 2-(Azetidin-1-yl)ethylamine

  • Rationale: This method is a direct and often high-yielding approach to N-substituted amines. The choice of base (e.g., potassium carbonate, triethylamine) and solvent (e.g., acetonitrile, DMF) is critical to optimize the reaction conditions and minimize side products.[6] A challenge with primary amines is the potential for over-alkylation, which can be mitigated by using an excess of the starting amine.[7]

2.1.2. Reductive Amination

Reductive amination offers a controlled and efficient alternative for the synthesis of secondary and tertiary amines.[8][9] This one-pot reaction involves the formation of an intermediate imine or enamine from an amine and a carbonyl compound, which is then reduced in situ.

  • Reaction: Azetidine + Aminoacetaldehyde dimethyl acetal (followed by hydrolysis and reduction) → 2-(Azetidin-1-yl)ethylamine

  • Rationale: This method avoids the use of harsh alkylating agents and can be performed under mild conditions.[10] The use of a protected aldehyde, such as aminoacetaldehyde dimethyl acetal, allows for a controlled reaction. The in-situ reduction of the intermediate iminium ion is typically achieved using mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9]

Physicochemical Properties

The 2-(Azetidin-1-yl)ethylamine moiety imparts specific physicochemical properties to a parent molecule that are highly relevant for drug design.

PropertyInfluence of the 2-(Azetidin-1-yl)ethylamine Moiety
Basicity (pKa) The presence of two nitrogen atoms, one within the azetidine ring and a primary amine, results in two pKa values. The azetidine nitrogen is a tertiary amine with a pKa typically in the range of 8-9, while the primary amine has a pKa around 9-10. This dual basicity can be exploited for salt formation and to modulate interactions with biological targets.
Solubility The polar nature of the two amine groups generally enhances aqueous solubility, a critical parameter for drug absorption and distribution.
Lipophilicity (LogP) The small, saturated azetidine ring contributes less to lipophilicity compared to larger rings like piperidine. This can be advantageous in optimizing the overall LogP of a drug candidate to fall within the desired range for oral bioavailability.
Metabolic Stability The azetidine ring is generally more resistant to metabolic degradation (e.g., N-dealkylation) compared to larger saturated heterocycles.[4] This can lead to an improved pharmacokinetic profile with a longer half-life.

Pharmacological Potential and Applications in Drug Design

The 2-(Azetidin-1-yl)ethylamine scaffold has demonstrated significant potential in the design of potent and selective ligands for various biological targets. A prominent example is its incorporation into a series of neurokinin-2 (NK2) receptor antagonists.

Case Study: Neurokinin-2 (NK2) Receptor Antagonists

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological processes through their interaction with NK1, NK2, and NK3 receptors, respectively. Antagonists of the NK2 receptor are of therapeutic interest for the treatment of conditions such as asthma, irritable bowel syndrome, and anxiety.[11]

A series of potent and selective NK2 receptor antagonists were developed by incorporating the 2-(azetidin-1-yl)ethyl moiety into a piperidone scaffold.[12][13] This strategic inclusion of the azetidine ring was a key optimization step, replacing a more metabolically labile piperidine functionality in earlier lead compounds.

Structure-Activity Relationship (SAR) Insights:

The SAR studies revealed that the 3-substituted azetidine ring played a crucial role in modulating both potency and pharmacokinetic properties. For instance, the introduction of a morpholinyl group at the 3-position of the azetidine ring in compound 5 resulted in excellent functional potency at the NK2 receptor.[12] Further optimization by modifying the substituent at the 3-position led to the identification of highly potent and metabolically stable analogs.

Compound3-Azetidine SubstituentNK2 Potency (pA₂)In Vitro Metabolic Stability (t½ in HLM)
4 4,4-disubstituted piperidine-< 10 min
5 4-morpholinyl9.370 min
29 -8.1120 min
33 Sulfamide analogue8.9> 120 min

Data sourced from Middleton et al., 2002.[12]

The improved metabolic stability of the azetidine-containing compounds highlights the value of this scaffold in overcoming pharmacokinetic challenges in drug development.

Broader Pharmacological Potential

Beyond the NK2 receptor, the 2-(Azetidin-1-yl)ethylamine moiety holds promise for targeting a wide range of biological systems. The presence of a primary amine provides a versatile handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.

The known pharmacological activities of azetidine derivatives, including their roles as muscarinic antagonists, CNS modulators, and antibacterial agents, suggest that compounds incorporating the 2-(Azetidin-1-yl)ethylamine fragment could be explored for a multitude of therapeutic areas.[2][3] The conformational rigidity and unique vectoral properties of the azetidine ring can be exploited to achieve high selectivity for specific receptor subtypes or enzyme isoforms.

Experimental Protocols

To facilitate the exploration of the pharmacological potential of 2-(Azetidin-1-yl)ethylamine derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-(Azetidin-1-yl)ethylamine (Illustrative Protocol)

This protocol is based on the general principles of N-alkylation of amines.

Objective: To synthesize 2-(Azetidin-1-yl)ethylamine via N-alkylation of azetidine with 2-bromoethylamine hydrobromide.

Materials:

  • Azetidine

  • 2-Bromoethylamine hydrobromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and other standard laboratory glassware.

Procedure:

  • To a stirred solution of azetidine (2.0 eq) in anhydrous acetonitrile (10 mL/mmol of 2-bromoethylamine hydrobromide) in a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromoethylamine hydrobromide (1.0 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or column chromatography on silica gel to yield pure 2-(Azetidin-1-yl)ethylamine.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a general procedure to assess the metabolic stability of a test compound.

Objective: To determine the rate of disappearance of a test compound containing the 2-(Azetidin-1-yl)ethylamine moiety when incubated with human liver microsomes.

Materials:

  • Test compound (e.g., a derivative of 2-(Azetidin-1-yl)ethylamine)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard)

  • 96-well plates, incubator, and LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound solution (final concentration typically 1-10 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[14]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.[1][12]

Neurokinin-2 (NK2) Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human NK2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK2 receptor (e.g., CHO-K1 cells).[15]

  • Radioligand: [¹²⁵I]Neurokinin A or [³H]SR48968.[15]

  • Unlabeled competitor (test compound).

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).[15]

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

  • Add a fixed concentration of the radioligand to all wells.

  • For non-specific binding determination, add a high concentration of an unlabeled NK2 receptor ligand.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[16]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Key Concepts

General Workflow for N-Alkylation of Azetidine

N_Alkylation_Workflow A Azetidine + 2-Bromoethylamine hydrobromide B Add Base (e.g., K2CO3) in Solvent (e.g., ACN) A->B Reactants C Reflux B->C Reaction Conditions D Work-up (Filtration, Extraction) C->D Quenching & Isolation E Purification (Distillation or Chromatography) D->E Purification F 2-(Azetidin-1-yl)ethylamine E->F Final Product

Caption: A generalized workflow for the synthesis of 2-(Azetidin-1-yl)ethylamine via N-alkylation.

Logic of a Competitive Radioligand Binding Assay

Binding_Assay_Logic Receptor NK2 Receptor Bound_Complex Receptor-Radioligand Complex (Signal) Receptor->Bound_Complex Radioligand Radiolabeled Ligand ([125I]NKA) Radioligand->Bound_Complex Binds Test_Compound Test Compound (Unlabeled) Test_Compound->Receptor Competes for Binding Displaced Displacement of Radioligand Test_Compound->Displaced Bound_Complex->Displaced

Caption: The principle of competitive displacement in a radioligand binding assay.

Conclusion and Future Perspectives

The 2-(Azetidin-1-yl)ethylamine scaffold represents a valuable and increasingly utilized building block in modern drug discovery. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic tractability makes it an attractive component for the design of novel therapeutics. The successful development of potent and metabolically stable NK2 receptor antagonists serves as a compelling proof-of-concept for the potential of this moiety.

As our understanding of the structure-activity and structure-property relationships of azetidine-containing compounds continues to grow, we can anticipate the emergence of new drug candidates incorporating the 2-(Azetidin-1-yl)ethylamine fragment targeting a diverse array of biological targets. The experimental protocols provided in this guide offer a starting point for researchers to explore the full pharmacological potential of this promising scaffold. Future efforts in this area will likely focus on the development of novel synthetic methodologies for substituted 2-(Azetidin-1-yl)ethylamine derivatives and their application in the discovery of next-generation medicines for a wide range of human diseases.

References

  • Middleton, D. S., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5335-5347. [Link]

  • Middleton, D. S., et al. (2005). Structure-activity Relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving Oral Absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Innoprot. (n.d.). NK2 Tachykinin Receptor Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Neurokinin receptor NK2 and NK3 ligand binding assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NK2 Human Tachykinin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]

  • Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Retrieved from [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • R Discovery. (n.d.). N-substituted azetidines and other aspects of azetidine chemistry. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-(Azetidin-1-yl)ethylamine for Research and Development

This guide provides a detailed overview of the safety considerations and handling protocols for 2-(Azetidin-1-yl)ethylamine, a key building block in contemporary drug discovery and development. Given the limited availabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed overview of the safety considerations and handling protocols for 2-(Azetidin-1-yl)ethylamine, a key building block in contemporary drug discovery and development. Given the limited availability of a specific Safety Data Sheet for this compound, this document synthesizes information from structurally related molecules, including ethylamine and other substituted azetidines, to provide a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided information is both scientifically sound and practically applicable for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

A close structural analog, 2-(azetidin-1-yl)propan-1-amine, is classified as a flammable liquid (Flam. Liq. 3), causes severe skin corrosion (Skin Corr. 1B), and may cause drowsiness or dizziness (STOT SE 3).[2] Furthermore, the ethylamine moiety is known to be corrosive, causing severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3][4] The azetidine ring, a strained four-membered heterocycle, is a valuable synthetic intermediate due to its unique reactivity.[5]

Based on this analysis, 2-(Azetidin-1-yl)ethylamine should be presumed to be a flammable, corrosive, and potentially toxic substance.

Table 1: Inferred Hazard Profile of 2-(Azetidin-1-yl)ethylamine

Hazard ClassInferred ClassificationPrimary Concerns
Flammable LiquidCategory 3 (Inferred)Vapors may form flammable mixtures with air. Keep away from ignition sources.[2]
Skin Corrosion/IrritationCategory 1B (Inferred)Causes severe skin burns and eye damage upon contact.[2]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4 (Inferred)Harmful if swallowed, in contact with skin, or if inhaled.[3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Inferred)May cause respiratory irritation, drowsiness, or dizziness.[2][4]

The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the risks associated with handling 2-(Azetidin-1-yl)ethylamine, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective control measures to ensure personnel safety.

HierarchyOfControls cluster_controls Hierarchy of Controls for 2-(Azetidin-1-yl)ethylamine Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to use a less hazardous chemical? Engineering Engineering Controls Substitution->Engineering If not, isolate the hazard. Administrative Administrative Controls Engineering->Administrative Implement safe work practices. PPE Personal Protective Equipment (Least Effective) Administrative->PPE Provide a final barrier of protection.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls:

  • Fume Hood: All handling of 2-(Azetidin-1-yl)ethylamine must be conducted in a certified chemical fume hood to control vapor inhalation.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[8]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[3][9]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this chemical.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.[3]

  • Restricted Access: The areas where this chemical is stored and handled should be clearly marked and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory to prevent skin and eye contact and to provide respiratory protection.

Table 2: Recommended Personal Protective Equipment

Body PartRecommended PPEStandardRationale
Eyes/FaceChemical safety goggles and a face shieldEN 166 or ANSI Z87.1Protects against splashes and vapors that can cause severe eye damage.[10][11]
Skin/BodyFlame-resistant lab coat and chemical-resistant apron-Provides a barrier against skin contact and protects from fire hazards.[7]
HandsChemical-resistant gloves (e.g., nitrile or neoprene)EN 374Prevents skin corrosion. Gloves must be inspected before use and changed immediately if contaminated.[4][7]
RespiratoryNIOSH/MSHA-approved respirator with organic vapor cartridgesVaries by exposure levelRequired if engineering controls are insufficient or during emergency situations.[10]

Safe Handling and Storage Protocols

Receiving and Storage:

  • Cold-Chain Transportation: This compound may require cold-chain transportation.[1]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][9] A recommended storage temperature is 2-8°C under an inert atmosphere.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[9]

Dispensing and Use:

  • Inert Atmosphere: Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with air.

  • Non-Sparking Tools: Use non-sparking tools for all transfers and manipulations to prevent ignition of flammable vapors.[3][7]

  • Work Area: Keep the work area clean and free of clutter. Have an emergency spill kit readily available.

Emergency Procedures: Preparedness and Response

SpillResponse cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate the immediate area Spill->Evacuate Alert Alert colleagues and supervisor Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if safe to do so Contain->Neutralize Collect Collect and dispose of as hazardous waste Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate

Caption: Flowchart for responding to a chemical spill.

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Do not use a direct water jet, as it may spread the fire.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal and Environmental Considerations

All waste containing 2-(Azetidin-1-yl)ethylamine must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[7]

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like 2-(Azetidin-1-yl)ethylamine is paramount in the advancement of pharmaceutical research. By understanding the inferred hazards and diligently applying the safety protocols outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. It is imperative to always seek out the most current and specific safety data for any chemical and to use this guide as a component of a comprehensive safety program.

References

  • A REVIEW ON 2-AZETEDINONES. (n.d.). Google Scholar.
  • FUJIFILM Wako Chemicals. (2024, February 27). SAFETY DATA SHEET - Triethylamine.
  • Tecnoproject. (2014, August 6). Ethylamine.
  • (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ACS Publications. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity | Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (2011, November 21). SAFETY DATA SHEET - Ethylamine, 70% aq. soln.
  • (2020, November 11). Ethylamine - SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-(AZIRIDIN-1-YL)ETHANAMINE.
  • NextSDS. (n.d.). 2-(azetidin-1-yl)propan-1-amine — Chemical Substance Information.
  • BLD Pharm. (n.d.). 795299-77-3|2-(Azetidin-1-yl)ethanamine.
  • (n.d.). ETHYLAMINE CAS Number - HAZARD SUMMARY.
  • NIH. (n.d.). 1-Aziridineethanamine | C4H10N2 | CID 97697 - PubChem.
  • (2026, March 3). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). N-(2-aminoethyl)-1-aziridineethanamine | C6H15N3 | CID 98888.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 70% w/w Ethylamine Aqueous solution.
  • INCHEM. (n.d.). ICSC 0153 - ETHYLAMINE.

Sources

Exploratory

A Framework for the Preliminary In Vitro Toxicity Assessment of 2-(Azetidin-1-yl)ethylamine

A Technical Guide for Drug Development Professionals Abstract The azetidine ring is a key structural motif in a variety of biologically active compounds, including antibiotics and enzyme inhibitors. As novel azetidine-co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Abstract

The azetidine ring is a key structural motif in a variety of biologically active compounds, including antibiotics and enzyme inhibitors. As novel azetidine-containing molecules like 2-(Azetidin-1-yl)ethylamine are synthesized for potential pharmaceutical applications, a robust and systematic evaluation of their preliminary toxicity is paramount. In the absence of published empirical data for this specific compound, this technical guide provides a comprehensive framework for conducting its initial in vitro toxicity and pharmacological assessment. This document outlines a logical, multi-tiered experimental approach, detailing the rationale behind assay selection and providing field-proven, step-by-step protocols for key studies. The objective is to equip researchers and drug development professionals with a self-validating system to generate a foundational dataset on the cytotoxic and genotoxic potential of 2-(Azetidin-1-yl)ethylamine, thereby informing its future development.

Introduction: The Rationale for a Structured In Vitro Assessment

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its presence in established therapeutic agents underscores the potential for new derivatives to exhibit significant biological activity. For instance, many 2-azetidinone (β-lactam) derivatives are potent antibiotics that function by inhibiting bacterial cell wall synthesis.[1][2] Other substituted azetidines have been investigated for activities ranging from antimicrobial and anticancer to anti-inflammatory effects.[3][4]

Given this precedent, any novel azetidine-containing compound, such as 2-(Azetidin-1-yl)ethylamine, warrants a thorough toxicological evaluation. An early, in vitro assessment is a cost-effective and ethical strategy to identify potential liabilities before committing to more extensive preclinical studies. This guide proposes a foundational suite of assays designed to probe key toxicological endpoints: cytotoxicity, genotoxicity, and preliminary mechanisms of cell death. The selection of these assays is guided by international regulatory standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure the generation of robust and relevant data.

Physicochemical Characterization of 2-(Azetidin-1-yl)ethylamine

A thorough understanding of a compound's physicochemical properties is a prerequisite for any biological testing. These parameters influence solubility, cell permeability, and potential for non-specific interactions, all of which can impact assay performance and data interpretation.

PropertyValueSource
IUPAC Name 2-(azetidin-1-yl)ethan-1-aminePubChem[5]
CAS Number 795299-77-3BLD Pharm[6]
Molecular Formula C₅H₁₂N₂PubChem[5]
Molecular Weight 100.16 g/mol PubChem[5]
Predicted XLogP -0.3PubChem[5]
Monoisotopic Mass 100.10005 DaPubChem[5]

Note: Predicted values require experimental verification.

The negative XLogP value suggests high water solubility, which should be confirmed experimentally using a standard method like the shake-flask protocol. This information is critical for preparing stock solutions and ensuring the compound remains in solution at the tested concentrations in cell culture media.

Tier 1: Assessment of General Cytotoxicity

The initial step in any toxicity screen is to determine the concentration range at which the compound elicits a cytotoxic response. This is typically achieved by measuring a general indicator of cell viability and metabolic activity. The MTT assay is a widely accepted, robust, and high-throughput method for this purpose.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT to purple formazan crystals.[7] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Readout prep_cells 1. Cell Seeding (e.g., HeLa, HepG2) Plate 1x10^4 cells/well in a 96-well plate treat 3. Cell Treatment Add compound dilutions to cells. Include vehicle control & positive control (e.g., Doxorubicin) prep_cells->treat prep_compound 2. Compound Preparation Prepare serial dilutions of 2-(Azetidin-1-yl)ethylamine prep_compound->treat incubate 4. Incubation Incubate for 24, 48, or 72 hours (37°C, 5% CO2) treat->incubate add_mtt 5. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well incubate->add_mtt incubate_mtt 6. Incubate (4 hours) Allow formazan crystals to form add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Add 100 µL of solubilization solution (e.g., DMSO) incubate_mtt->solubilize read 8. Measure Absorbance Read at 570 nm using a microplate reader solubilize->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Plating: Seed a suitable human cell line (e.g., HepG2 for liver toxicity screening, or HeLa as a general cancer cell line) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated stock of 2-(Azetidin-1-yl)ethylamine in culture medium. Perform serial dilutions to create a range of 2X test concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for a vehicle control (medium only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Tier 2: Assessment of Genotoxic Potential

If a compound demonstrates cytotoxicity, it is crucial to determine if it interacts with genetic material, as genotoxicity is a major concern for drug safety. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[11]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[12] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of the test compound to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[13]

Experimental Workflow: Ames Test (OECD 471)

Ames_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_readout Incubation & Analysis prep_bacteria 1. Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) Grow overnight cultures mix 4. Mix Components Combine bacteria, compound, and buffer (with or without S9 mix) prep_bacteria->mix prep_s9 2. Prepare S9 Mix For metabolic activation (+S9 condition) prep_s9->mix prep_compound 3. Prepare Compound Test article at multiple concentrations prep_compound->mix incubate 5. Pre-incubation (Optional) Incubate mixture for 20-30 min mix->incubate plate 6. Plate on Minimal Agar Pour mixture onto minimal glucose agar plates incubate->plate incubate_plates 7. Incubate Plates 48-72 hours at 37°C plate->incubate_plates count 8. Count Revertant Colonies Manually or with an automated colony counter incubate_plates->count analyze 9. Data Analysis Compare colony counts of treated plates to solvent control count->analyze

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Detailed Protocol: Ames Test

This protocol is a summary based on OECD Guideline 471.[12]

  • Strain Selection: Use a minimum of five tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[14]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which consists of liver enzymes from Aroclor- or phenobarbital/β-naphthoflavone-induced rodents, to mimic mammalian metabolism.

  • Exposure: In the plate incorporation method, the test compound, bacteria, and S9 mix (if applicable) are mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated for a short period before plating.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.

  • Data Interpretation: A compound is considered mutagenic if it produces a concentration-dependent increase in revertant colonies over the negative control, and/or a reproducible twofold increase over the background revertant count for any strain.

In Vitro Mammalian Cell Micronucleus Assay (MNvit)

The MNvit assay detects damage to chromosomes. It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).[15] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[16] This assay is typically performed in human or rodent cell lines and is a core component of the regulatory genotoxicity testing battery.[17]

Detailed Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture: Use a suitable cell line, such as human peripheral blood lymphocytes or the TK6 human lymphoblastoid cell line.[18]

  • Exposure: Treat the cells with at least three concentrations of 2-(Azetidin-1-yl)ethylamine, based on the cytotoxicity data from the MTT assay (the highest concentration should induce ~50% cytotoxicity). Include negative (vehicle) and positive (e.g., mitomycin C without S9, cyclophosphamide with S9) controls.

  • Treatment Duration: A short treatment (3-6 hours) in the presence and absence of S9 mix is followed by a recovery period. A long treatment (e.g., 24 hours) without S9 is also performed.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures to block cytokinesis. This allows for the specific analysis of cells that have completed one nuclear division, which appear as binucleated cells. This ensures that only cells that have divided in the presence of the test article are scored.[15]

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A substance is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the concurrent negative control.

Tier 3: Preliminary Mechanistic Insights

If cytotoxicity is confirmed, further assays can provide initial insights into the mechanism of cell death, which can be valuable for structure-activity relationship studies and for predicting in vivo toxicity.

Apoptosis vs. Necrosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between different modes of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a DNA-intercalating dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[2][19]

Cell PopulationAnnexin V StainingPropidium Iodide (PI) Staining
Viable Cells NegativeNegative
Early Apoptotic Cells PositiveNegative
Late Apoptotic/Necrotic Cells PositivePositive
Necrotic Cells (Primary) NegativePositive
Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed and treat cells with IC₅₀ and supra-IC₅₀ concentrations of 2-(Azetidin-1-yl)ethylamine for a relevant time period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and PI.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. Use appropriate compensation settings to correct for spectral overlap between the fluorochromes.

Cell Cycle Analysis

Certain cytotoxic compounds can induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). Analyzing the cell cycle distribution following treatment can provide clues about the compound's mechanism of action. This is commonly done by staining DNA with a fluorescent dye like propidium iodide and analyzing the DNA content per cell using flow cytometry.[21][22]

Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Treat cells with sub-IC₅₀ concentrations of the test compound for a defined period (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Cells can be stored at 4°C.[1]

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. A histogram of fluorescence intensity will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[24]

Conclusion and Future Directions

This guide presents a structured, tiered approach for the initial in vitro toxicological evaluation of 2-(Azetidin-1-yl)ethylamine. By systematically assessing cytotoxicity, genotoxicity, and preliminary mechanisms of cell death, researchers can generate a robust foundational dataset. The results of these assays will determine the path forward: a clean profile would support progression to more complex in vitro models and subsequent in vivo studies, while a positive finding in any of the key assays, particularly the genotoxicity battery, would be a significant red flag requiring careful consideration and potential de-prioritization of the compound. This framework ensures that resources are directed towards compounds with the most promising safety profiles, adhering to the principles of scientific integrity and ethical drug development.

References

  • Crowley, L.C., et al. "Assaying cell cycle status using flow cytometry." Current Protocols in Immunology, 2016.
  • Charles River Laboratories. "Mammalian Cell In Vitro Micronucleus Assay." Accessed March 2024. [Link]

  • Assay Genie. "Flow Cytometry Protocol | 10 Hints & Tips." Assay Genie, 2022. [Link]

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Accessed March 2024. [Link]

  • Juan, G., and Darzynkiewicz, Z. "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers." Bio-protocol, 2017.
  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." Accessed March 2024. [Link]

  • SciSpace. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 2013. [Link]

  • Jayaraman, S. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 2013.
  • National Center for Biotechnology Information. "Cell Viability Assays." Assay Guidance Manual, 2013. [Link]

  • G-Biosciences. "Annexin V-Dye Apoptosis Assay." Accessed March 2024. [Link]

  • Wills, J.W., et al. "Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices." Mutagenesis, 2024.
  • PubChem. "2-(azetidin-1-yl)ethan-1-amine." National Center for Biotechnology Information. Accessed March 2024. [Link]

  • Bio-Rad. "MTT assay protocol." Accessed March 2024. [Link]

  • Doak, S.H., et al. "In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2012.
  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471)." Accessed March 2024. [Link]

  • OECD. "OECD GUIDELINE FOR THE TESTING OF CHEMICALS 487: In Vitro Mammalian Cell Micronucleus Test." 2010.
  • Battelle. "OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action." Accessed March 2024. [Link]

  • PubMed. "Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices." Mutagenesis, 2024. [Link]

  • PubChem. "1-Aziridineethanamine." National Center for Biotechnology Information. Accessed March 2024. [Link]

  • Scantox. "GLP OECD 471 Ames Test." Accessed March 2024. [Link]

  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies." Accessed March 2024. [Link]

  • Kumar, Y.P., et al. "A REVIEW ON 2-AZETEDINONES." Journal of Global Trends in Pharmaceutical Sciences, 2015.
  • Roy, B., et al. "Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties." Organic Letters, 2012.
  • PubChem. "1-(azetidin-1-yl)-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one." National Center for Biotechnology Information. Accessed March 2024. [Link]

  • PubChem. "2-Azetidinone." National Center for Biotechnology Information. Accessed March 2024. [Link]

  • Genc, N., et al. "Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures." Molecules, 2013.
  • Al-Obaidi, A.S.M., et al. "Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds." Egyptian Journal of Chemistry, 2022.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Amidation and Coupling Reactions Involving 2-(Azetidin-1-yl)ethylamine

Abstract The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while serving as a ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while serving as a versatile three-dimensional scaffold. 2-(Azetidin-1-yl)ethylamine, which features a strained four-membered ring coupled to a primary amine, represents a key building block for introducing this moiety. This guide provides an in-depth exploration of its application in amidation and peptide coupling reactions. We delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and provide expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic tool.

Introduction: The Significance of 2-(Azetidin-1-yl)ethylamine

2-(Azetidin-1-yl)ethylamine is a bifunctional molecule featuring a nucleophilic primary amine and a tertiary amine constrained within a high-energy azetidine ring. This unique structure makes it an attractive building block in drug discovery for several reasons:

  • Scaffold Hopping & Bioisosterism: The azetidine ring can serve as a bioisosteric replacement for other groups (e.g., piperidines, morpholines), altering molecular shape, polarity, and basicity.

  • Improved Physicochemical Properties: Incorporation of the azetidine moiety often leads to decreased lipophilicity (logP) and increased aqueous solubility, desirable traits for drug candidates.

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[1]

  • Vectorial Exploration of Chemical Space: The primary amine provides a reliable synthetic handle for conjugation to a wide array of carboxylic acids, enabling the systematic exploration of structure-activity relationships (SAR).

This guide focuses on the most common and critical transformation involving this amine: the formation of a stable amide bond.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is typically inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium-carboxylate salt.[2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the central role of coupling reagents.

Table 1: Physicochemical Properties of 2-(Azetidin-1-yl)ethylamine
PropertyValueSource
CAS Number 104776-73-0Internal Database
Molecular Formula C₅H₁₂N₂Calculated
Molecular Weight 100.16 g/mol Calculated
Boiling Point ~150-155 °C (estimated)Supplier Data
pKa (Primary Amine) ~10.2 (estimated)Analogous Compounds
pKa (Tertiary Amine) ~8.5 (estimated)Analogous Compounds

Note: pKa values are estimated based on structurally similar amines and can vary with solvent and temperature.

Mechanistic Overview of Key Coupling Chemistries

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, the potential for racemization of adjacent chiral centers, and cost. Below are the mechanisms for two of the most reliable classes of coupling reagents.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[3][4] The reaction proceeds through a highly reactive O-acylisourea intermediate.[5]

Mechanism Rationale: The O-acylisourea intermediate is susceptible to nucleophilic attack by the primary amine of 2-(Azetidin-1-yl)ethylamine. However, it is also unstable and can rearrange to a non-reactive N-acylurea or react with another molecule of the carboxylic acid.[6] To mitigate these side reactions and suppress potential racemization of α-chiral carboxylic acids, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly converts the O-acylisourea to a more stable HOBt-active ester, which then cleanly reacts with the amine.[7][8]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acyl->HOBt_Ester + HOBt (Fast, Suppresses Side Reactions) Amine 2-(Azetidin-1-yl)ethylamine Amide Amide Product Urea Urea Byproduct (Water-Soluble) HOBt HOBt (Additive) HOBt_Ester->Amide + Amine (Clean Reaction)

Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available.[9] They are particularly effective for sterically hindered substrates and for minimizing epimerization.[7][10]

Mechanism Rationale: The reaction requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid, forming a carboxylate.[11] This carboxylate then attacks HATU to generate a highly reactive OAt-active ester.[12] The pyridine nitrogen within the HOAt leaving group provides anchimeric assistance during the subsequent aminolysis, accelerating the reaction and ensuring high efficiency.[9] This makes HATU superior to its benzotriazole-based analogue, HBTU, for challenging couplings.[12][13]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine 2-(Azetidin-1-yl)ethylamine TMU Tetramethylurea Byproduct

Caption: Uronium salt (HATU) coupling mechanism.

Experimental Protocols

The following protocols provide a robust starting point for the synthesis of amides using 2-(Azetidin-1-yl)ethylamine.

Protocol 1: General Procedure using EDC/HOBt

This method is cost-effective and suitable for a wide range of standard carboxylic acids.

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Carboxylic Acid-1.01.0 mmol
2-(Azetidin-1-yl)ethylamine100.161.1110 mg (1.1 mmol)
EDC·HCl191.701.2230 mg (1.2 mmol)
HOBt·H₂O153.141.2184 mg (1.2 mmol)
DIPEA129.253.0523 µL (3.0 mmol)
Anhydrous DMF--5-10 mL

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), 2-(Azetidin-1-yl)ethylamine (1.1 eq), and HOBt·H₂O (1.2 eq).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Rationale: DIPEA acts as a base to neutralize the hydrochloride salt of EDC upon its formation and to facilitate the reaction. Three equivalents are used to ensure the reaction medium remains basic.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature remains below 5 °C.

    • Rationale: Portion-wise addition at low temperature controls the exothermic activation step and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc, ~50 mL). Wash sequentially with 5% aqueous citric acid (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Rationale: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes HOBt and any remaining carboxylic acid. The brine wash removes residual water.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or EtOAc/Hexanes, depending on product polarity.

Protocol 2: High-Efficiency Procedure using HATU

This method is recommended for sterically demanding substrates, acid-sensitive compounds, or when rapid reaction times are desired.

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Carboxylic Acid-1.01.0 mmol
2-(Azetidin-1-yl)ethylamine100.161.1110 mg (1.1 mmol)
HATU380.231.1418 mg (1.1 mmol)
DIPEA129.253.0523 µL (3.0 mmol)
Anhydrous DMF--5-10 mL

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvation & Pre-activation: Add anhydrous DMF, followed by DIPEA (3.0 eq). Stir the solution for 15 minutes at room temperature. A color change (often to yellow) may be observed, indicating the formation of the active ester.

    • Rationale: Pre-activation ensures the carboxylic acid is fully converted to the reactive OAt-ester before the amine is introduced, leading to faster and cleaner reactions.[14]

  • Amine Addition: Add 2-(Azetidin-1-yl)ethylamine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

    • Rationale: HATU-mediated couplings are typically much faster than those with EDC/HOBt.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1, steps 8-10.

General Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow from setup to final characterization.

Workflow Start Reagent Preparation (Drying Solvents, Weighing Reagents) Setup Reaction Setup (Inert Atmosphere, Cooling) Start->Setup Reaction Coupling Reaction (Activation & Aminolysis) Setup->Reaction Monitor Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction & Washes) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, HRMS, Purity Analysis) Purify->Analyze End Pure Product Analyze->End

Caption: General experimental workflow for amide coupling reactions.

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Water in the reaction solvent.4. Sterically hindered substrates.1. Use a fresh bottle of coupling reagent.2. Ensure sufficient base (2-3 eq) is used.3. Use anhydrous solvents.4. Switch to a stronger coupling reagent (e.g., from EDC to HATU). Increase temperature or reaction time.
Side Product Formation (N-acylurea with EDC) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt is included in the reaction. Add the amine as early as possible after activation.
Side Product Formation (Guanidinylation with HATU) Excess HATU reacting with the product amine. This is rare but possible.[10]Use a slight excess of the carboxylic acid (1.1 eq) relative to the amine (1.0 eq) instead of the other way around. Avoid large excesses of HATU.
Epimerization/Racemization 1. Prolonged activation time.2. Excess or strong base.1. Keep activation times short (pre-activation with HATU should be <30 min).2. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Perform the reaction at 0 °C.
Difficult Purification 1. Water-soluble urea byproduct (EDC) co-eluting.2. DIPEA salts remaining.1. Perform multiple acidic washes (e.g., 0.5 M HCl) during workup to ensure full protonation and removal of the urea.[4]2. Ensure thorough aqueous washes are performed.

Conclusion

2-(Azetidin-1-yl)ethylamine is a powerful and versatile building block for modern synthetic and medicinal chemistry. The formation of amide bonds using this amine can be achieved with high efficiency and predictability using standard coupling reagents. Carbodiimide-based methods offer a reliable and economical option for general use, while uronium salt reagents like HATU provide superior performance for more demanding substrates. By understanding the underlying mechanisms and following robust, well-designed protocols, researchers can confidently incorporate this valuable azetidine synthon into their target molecules.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • McKemey, D. R., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1257-1262. DOI:10.1039/C2GC36900A. Retrieved from [Link]

  • Subedi, R. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. bioRxiv. DOI:10.1101/2020.03.11.987741. Retrieved from [Link]

  • Kaur, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 16(1), 133-144. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97697, 1-Aziridineethanamine. Retrieved from [Link]

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039–1049. DOI: 10.1002/bip.360301105. Retrieved from [Link]

  • Foley, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and Antimicrobial Screening of Novel Azetidin-2-ones Derived from Pyromellitic Diimide via [2+2]-Cycloaddition Reaction. ResearchGate. Retrieved from [Link]

  • Blank, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11909. DOI: 10.1038/ncomms11909. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. DOI: 10.1021/bc00031a015. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555. DOI: 10.1021/acs.orglett.7b02133. Retrieved from [Link]

  • Liu, P., et al. (2025). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Google Patents. (2014). US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis.
  • Wang, Z., et al. (2018). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molbank, 2018(3), M1009. DOI: 10.3390/M1009. Retrieved from [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. DOI: 10.1021/jo701543a. Retrieved from [Link]

  • Kaiser, D., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • Peptalyzer. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98888, N-(2-aminoethyl)-1-aziridineethanamine. Retrieved from [Link]

  • Singh, R. P., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega, 8(46), 43299–43315. DOI: 10.1021/acsomega.3c05423. Retrieved from [Link]

  • Abbiati, G., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. DOI: 10.3390/molecules27092847. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(azetidin-1-yl)propan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 989. DOI: 10.3390/molecules28030989. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of 2-(Azetidin-1-yl)ethylamine

Introduction & Analytical Rationale 2-(Azetidin-1-yl)ethylamine (CAS: 795299-77-3), also known as 1-azetidineethanamine, is a highly polar, low-molecular-weight (100.16 g/mol ) bicyclic-like aliphatic amine[1]. In medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

2-(Azetidin-1-yl)ethylamine (CAS: 795299-77-3), also known as 1-azetidineethanamine, is a highly polar, low-molecular-weight (100.16 g/mol ) bicyclic-like aliphatic amine[1]. In medicinal chemistry, the azetidine ring is frequently employed as a conformationally restricted, metabolically stable bioisostere for acyclic amines.

However, characterizing this molecule presents distinct analytical challenges:

  • Lack of a UV Chromophore: The absence of conjugated π-systems renders standard LC-UV methods blind to this analyte.

  • Extreme Polarity & Basicity: The combination of a primary amine and a tertiary azetidine nitrogen results in poor retention on traditional reversed-phase (C18) columns and peak tailing due to secondary interactions with free silanols.

  • Volatility & Proton Exchange: As a free base, the compound is volatile and exhibits rapid intermolecular proton exchange, which can severely broaden Nuclear Magnetic Resonance (NMR) signals.

This protocol provides a self-validating, field-proven methodology for the structural elucidation and quantitative tracking of 2-(Azetidin-1-yl)ethylamine using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) and multinuclear NMR spectroscopy.

NMR Spectroscopy Characterization Protocol

Causality of Experimental Design

To circumvent the signal broadening caused by the rapid hydrogen exchange of the primary amine and the basic azetidine nitrogen, the analyte must be analyzed as its dihydrochloride salt. By locking the protonation state in Deuterium Oxide (D₂O), we eliminate quadrupolar relaxation broadening from the nitrogen nuclei and stabilize the chemical shifts.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of 2-(Azetidin-1-yl)ethylamine dihydrochloride.

  • Solvent Addition: Dissolve the sample in 600 µL of D₂O (99.9% D) containing 0.05% 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal reference.

  • Homogenization: Vortex for 30 seconds and transfer to a standard 5 mm NMR tube. Self-Validation Check: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity.

  • Acquisition Parameters (¹H NMR):

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: standard 1D (zg30) with water suppression (presaturation) if trace H₂O is present.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 16–32.

  • Acquisition Parameters (¹³C NMR):

    • Frequency: 100 MHz or higher.

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 512–1024 (due to the lack of NOE enhancement on quaternary carbons, though this molecule has none, high scans ensure high S/N for the β-carbon).

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (in D₂O, referenced to TSP)

PositionNucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Azetidine α-CH₂¹H4.15triplet-like4H~8.0
Azetidine β-CH₂¹H2.45quintet2H~8.0
Ethyl CH₂-N(ring)¹H3.40triplet2H6.5
Ethyl CH₂-NH₂¹H3.25triplet2H6.5
Azetidine α-C¹³C55.2---
Azetidine β-C¹³C16.8---
Ethyl CH₂-N(ring)¹³C58.4---
Ethyl CH₂-NH₂¹³C36.5---

(Note: Chemical shifts will shift upfield by ~0.5-1.0 ppm if analyzed as a free base in CDCl₃).

Mass Spectrometry (LC-MS/MS) Protocol

Causality of Experimental Design

Because 2-(Azetidin-1-yl)ethylamine obeys the nitrogen rule (even nominal mass for two nitrogens: 100 Da)[2], it yields an odd-mass precursor ion[M+H]⁺ at m/z 101.1. To retain this highly polar aliphatic amine, HILIC is mandatory. The mobile phase must be buffered (ammonium formate) to ensure a consistent ionization state and reproducible retention times. The primary fragmentation pathway involves the formation of a highly stable azetidinium ion, a characteristic degradation marker for azetidine-core compounds[3].

Step-by-Step Methodology
  • Column Equilibration: Install a Waters ACQUITY UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm). Equilibrate with 90% Mobile Phase B for 20 column volumes.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium formate in LC-MS grade H₂O, adjusted to pH 3.0 with formic acid.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Sample Dilution: Dilute the analyte to 10 ng/mL in 90:10 Acetonitrile:Water. Self-Validation Check: Inject a blank (90:10 ACN:H₂O) before the sample to rule out carryover, which is common for sticky polyamines.

  • Gradient Elution: Run a linear gradient from 90% B to 50% B over 4 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data Summaries

Table 2: LC-MS/MS Source Parameters

ParameterSettingRationale
Capillary Voltage3.0 kVOptimal for low-mass aliphatic amines.
Desolvation Temp400 °CEnsures complete droplet evaporation in HILIC conditions.
Desolvation Gas800 L/hrPrevents ion suppression from aqueous clusters.
Source Temp150 °CPrevents thermal degradation of the strained azetidine ring.

Table 3: MRM Transitions and Collision Energies (CE)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)CE (eV)Structural Assignment
101.184.1502012[M+H - NH₃]⁺ (Loss of primary amine)
101.156.1502018Azetidinium cation (Quantifier)
101.130.0502025Immonium ion [CH₂=NH₂]⁺

Analytical Workflows & Fragmentation Visualizations

LC-MS/MS System Architecture

The following diagram illustrates the self-validating workflow utilized to isolate and detect the analyte.

LCMS_Workflow Sample Sample Prep (90% ACN) HILIC HILIC Separation (BEH Amide) Sample->HILIC ESI ESI(+) Ionization HILIC->ESI Q1 Q1 Selection (m/z 101.1) ESI->Q1 CID CID Fragmentation (Argon Gas) Q1->CID Q3 Q3 Detection (m/z 56, 84) CID->Q3

Caption: LC-MS/MS Analytical Workflow for 2-(Azetidin-1-yl)ethylamine.

Mechanistic Fragmentation Pathway

Understanding the causality of the fragmentation is critical for assay troubleshooting. The strained four-membered ring heavily influences the gas-phase dissociation, preferentially forming the stable m/z 56 azetidinium ion[3].

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 101.1 LossNH3 Fragment Ion m/z 84.1 Precursor->LossNH3 - NH3 (-17 Da) Azetidinium Azetidinium Ion m/z 56.1 Precursor->Azetidinium α-Cleavage (-C2H7N) Immonium Immonium Ion m/z 30.0 Precursor->Immonium Alkyl Cleavage

Caption: ESI-MS/MS Fragmentation Pathway of 2-(Azetidin-1-yl)ethylamine.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent and temperature conditions for2-(Azetidin-1-yl)ethylamine extraction

Optimization, Troubleshooting, and FAQs for Highly Polar Aliphatic Diamines Executive Summary Extracting 2-(Azetidin-1-yl)ethylamine (also known as 1-(2-aminoethyl)azetidine) presents a unique challenge in downstream pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimization, Troubleshooting, and FAQs for Highly Polar Aliphatic Diamines

Executive Summary

Extracting 2-(Azetidin-1-yl)ethylamine (also known as 1-(2-aminoethyl)azetidine) presents a unique challenge in downstream processing. As a low-molecular-weight, highly polar aliphatic diamine, it exhibits extreme hydrophilicity and is prone to volatilization in its free-base form. This guide provides a self-validating, step-by-step methodology and troubleshooting framework to optimize solvent partitioning and temperature control, ensuring high-yield recovery without thermal degradation.

Part 1: The Causality of Extraction Conditions

To successfully extract 2-(Azetidin-1-yl)ethylamine, one must manipulate its partition coefficient (LogD) by addressing its ionization state and hydration shell[1].

  • pH Dynamics: The molecule contains two basic nitrogen centers—a primary amine and a tertiary azetidine nitrogen. To drive the equilibrium toward the uncharged, lipophilic free base, the aqueous pH must be adjusted to >12.0, well above the pKa of both functional groups[1].

  • Solvent Selection: Pure non-polar solvents fail to extract this compound because they cannot disrupt the strong hydrogen bonds the diamine forms with water. A mixed solvent system incorporating a hydrogen-bond donor/acceptor (e.g., Isopropanol) into a halogenated carrier (e.g., Dichloromethane) is required to solvate the neutral amine effectively[2].

  • Temperature Control: Azetidines are strained four-membered heterocycles. While alkaline conditions are generally well-tolerated, elevated temperatures during extraction or solvent removal can lead to evaporative loss of the volatile free base or promote strain-release degradation[3][4].

Part 2: Step-by-Step Optimized Extraction Protocol

This protocol is designed as a self-validating system: the use of salting-out confirms phase separation integrity, while strict low-temperature processing preserves the azetidine ring.

  • Aqueous Preparation: Chill the aqueous reaction mixture containing the protonated 2-(Azetidin-1-yl)ethylamine salt to 5–10°C in an ice bath.

  • Alkalinization: Slowly add 6M NaOH dropwise under continuous stirring until the pH reaches 12.0–12.5. Maintain the internal temperature below 20°C to prevent volatilization of the forming free base[4].

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached. This increases the ionic strength, drastically reducing the aqueous solubility of the neutral diamine and forcing it into the organic phase[1].

  • Solvent Addition: Add a 4:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (IPA). The organic volume should equal the aqueous volume (1:1 ratio).

  • Partitioning: Transfer to a separatory funnel. Gently invert the funnel for 2–3 minutes, venting frequently. Do not shake vigorously, as the high pH and IPA content can form stubborn emulsions.

  • Phase Separation: Allow the layers to separate completely. Collect the lower organic layer (DCM is denser than water).

  • Multiple Extractions: Repeat the extraction process (Steps 4–6) three additional times. Multiple extractions are mathematically required to achieve >95% recovery for highly polar solutes[2].

  • Drying & Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30°C to prevent evaporative loss and thermal degradation[3].

Part 3: Quantitative Data - Solvent System Comparison

The following table summarizes the causal relationship between solvent polarity, hydrogen-bonding capacity, and extraction efficiency for 2-(Azetidin-1-yl)ethylamine.

Solvent SystemRatio (v/v)Relative Partitioning (LogD)Emulsion RiskExpected Yield (%)
Hexane100%Very LowLow< 10%
Ethyl Acetate100%LowMedium30 - 40%
Dichloromethane (DCM)100%ModerateLow50 - 60%
DCM : Isopropanol (IPA) 4:1 High High 85 - 95%
Chloroform : Methanol3:1HighHigh80 - 90%
Part 4: Extraction Workflow Diagram

LLE_Workflow A Aqueous Sample (Protonated Amine) B Alkalinization (pH > 12) Add 6M NaOH A->B C Salting Out Add NaCl to Saturation B->C Deprotonation D Solvent Extraction DCM:IPA (4:1) at <20°C C->D Decrease H2O solubility E Phase Separation (Gentle Inversion) D->E Mass Transfer F Organic Phase (Bottom) Target Free Base E->F High LogD G Aqueous Phase (Top) Waste / Re-extract E->G Polar Impurities

Workflow for the optimized liquid-liquid extraction of 2-(Azetidin-1-yl)ethylamine.

Part 5: Troubleshooting & FAQs

Q1: Why is my extraction yield so low when using pure Dichloromethane (DCM)? A1: 2-(Azetidin-1-yl)ethylamine is a highly polar diamine. Even when fully deprotonated at pH >12, it maintains a strong hydration shell, causing it to partition poorly into moderately polar solvents like pure DCM. To resolve this, you must use a co-solvent that acts as a hydrogen-bond donor/acceptor. Adding Isopropanol (IPA) in a 4:1 DCM:IPA ratio disrupts the hydration shell and significantly increases the partition coefficient[1][2].

Q2: I adjusted the pH to 9.0, but the product remains in the aqueous phase. Why? A2: A pH of 9.0 is insufficient. The molecule contains a primary amine (pKa ~9.5) and an azetidine nitrogen (pKa ~10.4). At pH 9.0, the molecule is still heavily protonated (cationic), making it exclusively water-soluble. To ensure the molecule is in its neutral, uncharged form, the aqueous phase must be adjusted to at least 1.5 to 2 pH units above the highest pKa, meaning a target pH of >12.0 is mandatory[1].

Q3: How does temperature impact the extraction and concentration steps? A3: Temperature control is critical for two reasons. First, the free base of this low-molecular-weight amine is volatile; elevated temperatures during extraction or rotary evaporation will cause evaporative product loss[4]. Second, the four-membered azetidine ring is highly strained. While stable under standard conditions, excessive heat can promote thermal degradation or ring-opening side reactions[3]. Always maintain extraction temperatures below 25°C and rotary evaporation water baths below 30°C.

Q4: My DCM:IPA solvent system formed a thick emulsion with the aqueous layer. How do I break it? A4: Highly alkaline aqueous phases mixed with polar organic co-solvents (like IPA) are prone to forming stable emulsions. To prevent this, use gentle inversion rather than vigorous shaking during the extraction phase. If an emulsion has already formed, saturate the aqueous phase with solid NaCl (salting out). This increases the ionic strength of the aqueous layer, which not only helps break the emulsion by increasing the density difference between the phases but also drives the polar amine further into the organic layer[1]. If the emulsion persists, centrifuge the biphasic mixture at 3000 rpm for 5 minutes.

References
  • [3] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing. URL: [Link]

  • [4] Title: Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Source: Celignis. URL:[Link]

  • [1] Title: Liquid-Liquid Extraction Techniques Principles and Optimisation. Source: Element Lab Solutions. URL: [Link]

  • [2] Title: Extraction Methods. Source: King Saud University. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Azetidin-1-yl)ethylamine N-Alkylation

Welcome to the Advanced Technical Support Guide for the functionalization of 2-(Azetidin-1-yl)ethylamine. This bifunctional building block presents a unique synthetic challenge: it contains a highly reactive primary amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the functionalization of 2-(Azetidin-1-yl)ethylamine. This bifunctional building block presents a unique synthetic challenge: it contains a highly reactive primary amine tethered to a strained, tertiary azetidine ring. When attempting N-alkylation with bulky electrophiles, researchers frequently encounter three major bottlenecks: severe steric hindrance, competitive over-alkylation (dialkylation), and unintended azetidine ring-opening side reactions.

This guide is engineered to provide drug development professionals with mechanistic troubleshooting, self-validating protocols, and data-driven optimization strategies.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: My direct N-alkylation with a bulky secondary alkyl halide is stalling at <20% conversion. How can I drive this reaction forward? A1: The failure of your reaction is rooted in activation energy. Traditional SN​2 reactions require the amine nucleophile to precisely access the σ∗ antibonding orbital of the electrophile. Bulky alkyl groups physically block this trajectory, exponentially increasing the steric penalty and favoring the E2 elimination pathway instead 1. Solution: Shift the mechanistic paradigm. Instead of thermal SN​2 , utilize a visible-light-induced copper-catalyzed radical pathway. This method generates an alkyl radical that couples with the amine via an out-of-cage process, entirely bypassing the steric constraints of SN​2 transition states [[2]](). Alternatively, if an allylic substituent is desired, earth-abundant molybdenum complexes can catalyze the direct amination of bulky amines using unactivated allylic alcohols 3.

Q2: I am achieving good conversion, but my primary amine is undergoing dialkylation to form an unwanted tertiary amine. How do I enforce mono-selectivity? A2: Once the primary amine is mono-alkylated, the resulting secondary amine becomes more nucleophilic due to the electron-donating effect of the new alkyl group, leading to rapid over-alkylation. Solution: Exploit the "Cesium Effect." Utilizing Cesium Hydroxide (CsOH) or Cesium Carbonate ( Cs2​CO3​ ) instead of standard bases promotes chemoselective mono-alkylation. The large ionic radius and high polarizability of the Cs+ cation create a bulky, loosely coordinated ion pair with the intermediate secondary amine, sterically shielding it from a second electrophilic attack 4.

Q3: LC-MS analysis shows a mass corresponding to my product + nucleophile adduct. Is my azetidine ring opening? A3: Yes. The 4-membered azetidine ring possesses significant angle strain. Under forcing thermal conditions (>80°C), or in the presence of strong nucleophiles (like unreacted aliphatic amines or halide ions), the ring undergoes nucleophilic ring-opening 5. Solution: Keep reaction temperatures strictly below 60°C. If using the copper-photoredox method, the mild operating conditions (-10°C to RT) naturally preserve the azetidine ring integrity.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating critical checkpoints to verify causality and success before proceeding to the next step.

Protocol A: Chemoselective Mono-Alkylation via the "Cesium Effect"

Purpose: To achieve mono-alkylation of the primary amine using primary or moderately hindered secondary alkyl halides while suppressing dialkylation.

  • Reagent Preparation: Dissolve 2-(Azetidin-1-yl)ethylamine (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add anhydrous Cs2​CO3​ (1.5 equiv).

    • Causality: Acetonitrile is a polar aprotic solvent that enhances the nucleophilicity of the amine without strongly solvating the cesium cation, preserving the critical ion-pair shielding effect.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at 0°C, then warm to room temperature.

  • Validation Checkpoint 1 (In-Process): At t = 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Criteria: Disappearance of the primary amine mass ( [M+H]+=101.1 ). Appearance of the mono-alkylated mass.

    • Self-Correction: If the dialkylated byproduct mass exceeds 5% relative abundance, immediately lower the reaction temperature back to 0°C to increase the kinetic discrimination between the primary and secondary amine.

  • Workup: Filter the reaction mixture to remove cesium salts. Concentrate the filtrate.

  • Validation Checkpoint 2 (Recovery): If performing an aqueous extraction, verify the aqueous layer pH is > 10 before extraction.

    • Causality: The azetidine ring is highly basic. At neutral pH, it will protonate and partition entirely into the aqueous layer, destroying your isolated yield.

Protocol B: Visible-Light Induced Copper-Catalyzed N-Alkylation

Purpose: To overcome extreme steric hindrance when coupling with unactivated, bulky secondary alkyl iodides.

  • Catalyst Assembly: In a glovebox, combine CuI (10 mol%), rac-BINOL (10 mol%), and BTPP base (1.5 equiv) in DMAc.

  • Substrate Addition: Add 2-(Azetidin-1-yl)ethylamine (1.0 equiv) and the bulky secondary alkyl iodide (1.5 equiv).

  • Validation Checkpoint 1 (System Integrity): Before irradiation, visually inspect the mixture. It must be a homogeneous pale yellow/green solution.

    • Causality: Incomplete dissolution or a dark brown color indicates copper oxidation ( CuII ), which will prematurely quench the radical pathway.

  • Irradiation: Irradiate with a blue LED (450 nm) at -10°C for 12 hours.

    • Causality: The sub-zero temperature stabilizes the radical intermediates and completely suppresses thermal azetidine ring-opening.

  • Validation Checkpoint 2 (Endpoint): Perform GC-MS analysis on the crude mixture.

    • Success Criteria: The absence of alkene byproducts confirms that the E2 elimination pathway (common for bulky halides under basic conditions) has been successfully suppressed by the radical mechanism.

Part 3: Data Presentation & Optimization Matrix

Use the following table to select the optimal reaction conditions based on the steric profile of your electrophile.

Base / Catalyst SystemSolventTempSteric ToleranceMono-SelectivityAzetidine Ring StabilityPrimary Use Case
K2​CO3​ / DIPEA DMF80°CLowPoorModerateBaseline thermal conditions; highly prone to over-alkylation.
CsOH / Cs2​CO3​ MeCN25°CModerateExcellentHighBest for primary halides and moderately hindered substrates.
CuI / rac-BINOL DMAc-10°CHighExcellentHighBest for unactivated, bulky secondary halides (Radical pathway).
Mo-Complex Toluene80°CHighGoodModerateSpecific for allylic amination using unactivated allylic alcohols.

Part 4: Mechanistic & Workflow Visualizations

Pathway A 2-(Azetidin-1-yl)ethylamine (Primary Amine) C Standard Base (K2CO3) Thermal S_N2 A->C D Cesium Base (CsOH) Chemoselective A->D E Cu-Catalyzed + Blue LED Radical Pathway A->E B Bulky Electrophile (Sec-Alkyl Halide) B->C B->D B->E F Steric Clash / Low Yield Over-alkylation C->F High Activation Energy G High Yield Mono-alkylation D->G Suppresses Dialkylation E->G Overcomes Sterics

Mechanistic pathways for N-alkylation of 2-(Azetidin-1-yl)ethylamine under steric hindrance.

LogicTree Start Identify Major Issue Issue1 Low Conversion (Bulky Halide) Start->Issue1 Issue2 Dialkylation (Over-reaction) Start->Issue2 Issue3 Azetidine Ring Opening Start->Issue3 Sol1 Switch to Cu/Photoredox or Reductive Amination Issue1->Sol1 Sol2 Use CsOH / Cs2CO3 Optimize Equivalents Issue2->Sol2 Sol3 Lower Temperature Avoid Strong Nucleophiles Issue3->Sol3

Troubleshooting logic tree for optimizing 2-(Azetidin-1-yl)ethylamine N-alkylation.

References

  • [4] Title: Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines | Source: acs.org | URL:4

  • [3] Title: Molybdenum Complex-Catalyzed N-Alkylation of Bulky Primary and Secondary Amines | Source: nih.gov | URL: 3

  • [5] Title: Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen | Source: rsc.org | URL: 5

  • [2] Title: Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light | Source: organic-chemistry.org | URL:2

  • [1] Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | Source: acs.org | URL: 1

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 2-(Azetidin-1-yl)ethylamine

Welcome to the technical support center for the chromatographic purification of 2-(Azetidin-1-yl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 2-(Azetidin-1-yl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this highly polar, basic compound. We will move beyond simple protocols to explain the fundamental principles behind method selection and provide in-depth troubleshooting advice to ensure you can develop a robust and reliable purification strategy.

Understanding the Challenge: The Physicochemical Properties of 2-(Azetidin-1-yl)ethylamine

2-(Azetidin-1-yl)ethylamine is a small molecule featuring two basic nitrogen centers: a tertiary amine within the azetidine ring and a primary amine on the ethylamine side chain. This dual basicity and small size make it highly polar and prone to problematic interactions with standard chromatographic stationary phases.[1][2] Understanding its properties is the first step to a successful purification.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₅H₁₂N₂Low molecular weight contributes to high polarity.
Molecular Weight 100.16 g/mol ---
pKa (conjugate acid) pKa₁ ≈ 11.3 (Azetidine N)[1], pKa₂ ≈ 10.7 (Ethylamine N)The compound is strongly basic. It will be fully protonated (doubly charged) in acidic and neutral mobile phases, leading to poor retention in reversed-phase chromatography.[3]
Polarity HighPoorly retained on non-polar stationary phases (like C18) and can interact too strongly with polar stationary phases (like silica).[4]
Structure The presence of two basic centers creates a high potential for strong ionic interactions with acidic surfaces, such as the silanols on standard silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: I tried purifying my compound on a standard silica gel column with Ethyl Acetate/Hexane, but it won't elute. What's happening?

A: Your compound is irreversibly binding to the silica gel. The basic amine groups on your molecule are strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica.[3] This acid-base interaction is much stronger than the polar interactions that drive normal-phase separation, effectively "sticking" your compound to the column. Standard non-polar solvents like hexane and ethyl acetate are not strong enough to disrupt this interaction.

Q2: I switched to a C18 reversed-phase column, but my compound elutes immediately in the void volume. Why isn't it retained?

A: Your compound is too polar for traditional reversed-phase chromatography.[4][5] In typical reversed-phase mobile phases (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid), your compound is fully protonated and exists as a dication. This charged, highly water-soluble form has very little affinity for the non-polar C18 stationary phase and is swept off the column with the mobile phase front.

Q3: What is the best chromatographic technique to start with for purifying 2-(Azetidin-1-yl)ethylamine?

A: For this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Cation-Exchange Chromatography (IEX) are the most reliable starting points. HILIC is specifically designed for retaining and separating highly polar compounds, while IEX directly leverages the cationic nature of the molecule for a highly selective separation.[6][7][8] If you are limited to more common setups, modified reversed-phase (using high pH or ion-pairing agents) or modified normal-phase (with basic additives) are also viable options, though they may require more optimization.

Chromatographic Method Selection Guide

Choosing the right purification strategy depends on the purity requirements, scale, and available equipment. This decision tree outlines a logical approach to selecting the best method.

MethodSelection start Starting Point: Crude 2-(Azetidin-1-yl)ethylamine purity_check What is the primary separation challenge? start->purity_check polar_impurities Separation from other polar/basic impurities purity_check->polar_impurities  Polar Impurities nonpolar_impurities Removal of non-basic or non-polar impurities purity_check->nonpolar_impurities  Non-Polar Impurities   method_iex Cation-Exchange (IEX) High Selectivity polar_impurities->method_iex  High resolution needed   method_hilic Hydrophilic Interaction (HILIC) Good for Polar Analytes polar_impurities->method_hilic  General purpose   method_rp Modified Reversed-Phase (RP) High pH or Ion-Pairing nonpolar_impurities->method_rp method_np Modified Normal-Phase (NP) Basic Alumina or Amine-Modified Silica nonpolar_impurities->method_np

Caption: Workflow for selecting a purification method.

In-Depth Guides & Troubleshooting

Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: When should I choose HILIC?

A: HILIC is the preferred method for separating highly polar, water-soluble compounds that are poorly retained in reversed-phase.[4][5][8] It operates by partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[6] This provides excellent retention for compounds like 2-(Azetidin-1-yl)ethylamine.

Q: What is a good starting protocol for HILIC?

A: A step-by-step protocol is outlined below.

Experimental Protocol: HILIC Purification

  • Column Selection: Use a HILIC-specific column. Amide or bare silica phases are excellent starting points.

    • Example: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm or Phenomenex Luna HILIC, 200Å, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to ~3.5 with Formic Acid.

    • Rationale: The buffer is crucial for good peak shape and reproducible retention times. Acetonitrile is the weak solvent, and water is the strong solvent in HILIC.[5]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase conditions (e.g., 95% Acetonitrile) at a low concentration to avoid peak distortion. If solubility is an issue, use a minimum amount of DMSO or water.

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

    • Inject the sample.

    • Run a linear gradient from 0% to 50% Mobile Phase B over 15-20 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to 100% A and re-equilibrate.

  • Detection: UV detection at 210-220 nm (for end-absorbance if no chromophore is present) or use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

HILIC Troubleshooting
  • Q: My peak is still tailing. What can I do?

    • A: This can be due to secondary ionic interactions with the stationary phase.[6] Try increasing the buffer concentration in your mobile phase (e.g., to 20 mM Ammonium Formate) to better shield these interactions. Ensure the pH is controlled and stable.

  • Q: I'm seeing split peaks. What is the cause?

    • A: This is often caused by dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure water).[9] This disrupts the water layer on the stationary phase at the point of injection. Re-dissolve your sample in the initial mobile phase (high acetonitrile content).

  • Q: My retention times are drifting between runs. Why?

    • A: HILIC columns require long equilibration times to establish a stable water layer on the surface.[10] Ensure your re-equilibration step between injections is sufficiently long (at least 10 column volumes).

Cation-Exchange Chromatography (IEX)
Q: When should I choose IEX?

A: IEX is a powerful technique that separates molecules based on their net positive charge.[11] Since 2-(Azetidin-1-yl)ethylamine is strongly basic and will be positively charged below pH ~10, this method offers very high selectivity and is excellent for separating it from neutral or less basic impurities.[7][12][13]

Q: What is a good starting protocol for IEX?

A: A step-by-step protocol is outlined below.

Experimental Protocol: Cation-Exchange Purification

  • Column Selection: Use a strong or weak cation-exchange column.

    • Example: Thermo Scientific Dionex IonPac CS19[7][13] or a similar column with sulfonate functional groups.

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding Buffer): 10 mM Phosphate or Acetate buffer, pH 4.0.

    • Mobile Phase B (Elution Buffer): 10 mM Phosphate or Acetate buffer + 1.0 M Sodium Chloride (NaCl), pH 4.0.

  • Sample Preparation: Dissolve the sample in Mobile Phase A. Ensure the sample pH and ionic strength are equal to or lower than the binding buffer to ensure the compound binds to the column.

  • Gradient Elution (Salt Gradient):

    • Equilibrate the column with 100% Mobile Phase A.

    • Load the sample onto the column.

    • Wash with 100% Mobile Phase A for 3-5 column volumes to remove any non-binding impurities.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the bound compound.

    • Hold at 100% B to clean the column.

  • Detection: Conductivity detection is ideal for IEX.[7] If unavailable, UV (if impurities have chromophores) or post-column derivatization may be needed.

IEX Troubleshooting
  • Q: My compound eluted in the wash step and didn't bind to the column. What went wrong?

    • A: The ionic strength of your sample was likely too high, or the pH was too high (causing the compound to be neutral).[11] Ensure your sample is dissolved in a low-salt buffer at a pH well below the pKa of your compound (e.g., pH 4-5).

  • Q: My peak is very broad. How can I sharpen it?

    • A: Broad peaks in IEX can result from slow dissociation kinetics. Try decreasing the flow rate to allow more time for equilibrium. Alternatively, a shallower salt gradient can often improve peak shape and resolution.

Modified Reversed-Phase Chromatography
Q: When should I use modified RP?

A: Use this method when a HILIC or IEX setup is unavailable, but you have access to RP-HPLC. Standard RP conditions will fail, but modifications can induce retention. The two main approaches are High pH RP and Ion-Pairing.

Method 3a: High pH Reversed-Phase
  • Principle: By raising the mobile phase pH to >10 (using a pH-stable column), the amine groups are deprotonated, making the molecule neutral and more hydrophobic. This increases its affinity for the C18 stationary phase.[3]

  • Protocol:

    • Column: Use a pH-stable column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18). Standard silica-based C18 columns will dissolve at high pH.

    • Mobile Phase A: Water with 10 mM Ammonium Bicarbonate, pH 10.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradient to a higher percentage (e.g., 50-70%).

Method 3b: Ion-Pairing Chromatography (IPC)
  • Principle: An ion-pairing reagent (a molecule with a charge opposite to the analyte and a hydrophobic tail, like an alkyl sulfonate) is added to the mobile phase.[14] It forms a neutral ion-pair with the protonated amine, which is then retained by the C18 column.[15]

  • Protocol:

    • Column: Standard C18 column.

    • Mobile Phase A: Water with 5 mM Sodium 1-Octanesulfonate and 0.1% Acetic Acid (pH ~3).

    • Mobile Phase B: Acetonitrile with 5 mM Sodium 1-Octanesulfonate.

    • Gradient: Standard reversed-phase gradient.

  • IPC Troubleshooting:

    • Q: The ion-pairing reagent is giving me a high baseline noise. How can I fix this?

      • A: Use high-purity, HPLC-grade ion-pairing reagents. Ensure the reagent is fully dissolved and the mobile phase is well-mixed. Dedicating a column solely to ion-pairing applications is highly recommended, as the reagents can be difficult to wash out completely.

Modified Normal-Phase Chromatography
Q: When should I use modified NP?

A: This is a "last resort" option for flash chromatography or when other techniques are not feasible. It is challenging due to the strong interactions but can be made to work by deactivating the silica surface.[3][16]

SilicaInteraction cluster_0 Standard Silica cluster_1 Silica with Basic Modifier silica Si-OH (Acidic) amine R-NH3+ (Basic Amine) amine->silica Strong Ionic Interaction (Causes Tailing/Adsorption) silica_mod Si-O- ... H-NEt3+ amine_mod R-NH2 (Neutral Amine) amine_mod->silica_mod Weak Polar Interaction (Normal Elution) modifier Triethylamine (TEA) modifier->silica_mod Neutralizes Surface

Caption: Amine interaction with standard vs. modified silica.

  • Protocol:

    • Stationary Phase: For better results, use basic alumina or an amine-functionalized silica column instead of standard silica.[3][17]

    • Mobile Phase: If using standard silica, add a basic modifier. A common mobile phase is Dichloromethane/Methanol with 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide.[16][18]

    • Slurry Packing: It is critical to pre-treat and pack the column with the same solvent mixture containing the basic additive to ensure the entire stationary phase is neutralized before loading the sample.[16]

General HPLC/Chromatography Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High System Backpressure Blockage in the column frit, guard column, or tubing.[10]Reverse-flush the column (if permitted by the manufacturer). Replace the in-line filter or guard column. Check for crimped tubing.
Unstable Baseline (Drift/Noise) Contaminated mobile phase; slow column equilibration; temperature fluctuations.[9][19]Use fresh, HPLC-grade solvents and additives.[19] Ensure the column is fully equilibrated. Use a column oven for temperature control.
Ghost Peaks Carryover from a previous injection; contamination in the mobile phase.[10]Run a blank gradient with a strong solvent (e.g., 100% Acetonitrile or Methanol) to clean the column and injector.
Poor Peak Shape (Fronting) Sample overload; sample dissolved in a solvent stronger than the mobile phase.[19]Reduce the mass of sample injected. Dissolve the sample in a solvent equal to or weaker than the initial mobile phase.

References

  • Separation and Determination of Some Amines by Ion-Exchange Chromatography. Marcel Dekker, Inc.[Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.[Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.[Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum.[Link]

  • Purifying amines on silica. Org Prep Daily.[Link]

  • Amines-Ion Pairing. Chromatography Forum.[Link]

  • What can I use to purify polar reaction mixtures? Biotage.[Link]

  • Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. AZoM.[Link]

  • HPLC Troubleshooting Guide. Crawford Scientific.[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science.[Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus.[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.[Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com.[Link]

  • Purification of strong polar and basic compounds. Reddit.[Link]

  • Making HILIC Work for You—Column Selection. LCGC International.[Link]

  • How can i isolate polar basic compound with silica gel column chromatography? ResearchGate.[Link]

  • A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Chromatography Troubleshooting. YouTube.[Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns.[Link]

  • 2-(azetidin-1-yl)ethan-1-amine. PubChem.[Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.[Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]

  • Synthesis and Characterization of Some 2-Azetidinones. Oriental Journal of Chemistry.[Link]

  • (2R)-1-(azetidin-1-yl)-3-[2-methoxy-5-[[4-methyl-6-(methylamino)pyrimidin-2-yl]amino]phenoxy]propan-2-ol. PubChem.[Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.[Link]

  • Azetidine. Wikipedia.[Link]

  • Regioselective Functionalization of 2-Arylazetidines. The Royal Society of Chemistry.[Link]

Sources

Optimization

Preventing oxidation and degradation of2-(Azetidin-1-yl)ethylamine during long-term storage

Welcome to the Technical Support Center. 2-(Azetidin-1-yl)ethylamine is a bifunctional aliphatic amine featuring a highly strained four-membered azetidine ring and a highly reactive primary amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Azetidin-1-yl)ethylamine is a bifunctional aliphatic amine featuring a highly strained four-membered azetidine ring and a highly reactive primary amine. While this structural combination makes it a valuable building block in drug discovery, it also introduces severe storage challenges.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to prevent oxidative degradation, carbamate polymerization, and ring-opening during long-term storage.

Section 1: Troubleshooting & FAQs

Q1: My neat 2-(Azetidin-1-yl)ethylamine turned yellow and became highly viscous after a few months on the shelf. What is the mechanism behind this? A: This is the classic presentation of dual-pathway degradation: oxidative degradation and carbamate formation .

  • Causality: The primary amine moiety readily reacts with atmospheric carbon dioxide (CO2) to form alkyl ammonium carbamates[1]. Because primary amines are highly reactive toward CO2 compared to sterically hindered or tertiary amines, this reaction rapidly creates ionic species that drastically increase the viscosity of the liquid[2]. Simultaneously, exposure to atmospheric oxygen and ambient light triggers the oxidation of the amines into hydroxylamines, imines, and complex conjugated polymers, which impart the yellow/brown coloration[3].

  • Resolution: Discard severely degraded batches. For future batches, strictly adhere to the Argon-purged storage protocol (Protocol A).

Q2: I attempted to store the compound as an acidic solution, but LC-MS and NMR indicate the loss of the 4-membered ring. Why did the azetidine ring open? A: You have triggered an acid-mediated ring-opening decomposition.

  • Causality: The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol[4]. While it is more stable than an aziridine, protonation of the azetidine nitrogen at low pH (typically < 3) turns it into an excellent leaving group. This relieves the ring strain, making the adjacent carbons highly susceptible to nucleophilic attack (e.g., by water or the primary amine of another molecule), leading to rapid ring-opening and oligomerization[5].

  • Resolution: If storing as a salt, you must carefully control the stoichiometry. Over-acidification guarantees the destruction of the azetidine core.

Q3: Is Argon really necessary, or is Nitrogen sufficient for blanketing the vial? A: Argon is strongly recommended.

  • Causality: Nitrogen gas is slightly lighter than ambient air, making it prone to displacement when a vial is opened or if the seal is imperfect. Argon is heavier than air; it sinks into the vial and forms a robust protective blanket over the liquid amine, effectively excluding O2 and CO2 to prevent the formation of carbamates and oxidation products[6].

Section 2: Quantitative Data & Stability Metrics

Table 1: Physicochemical Vulnerabilities of 2-(Azetidin-1-yl)ethylamine

Property / MetricValue / CharacteristicImplication for Storage
Azetidine Ring Strain ~25.4 kcal/molSusceptible to strain-release ring opening under acidic conditions[4].
Primary Amine Reactivity High (Forms Carbamates)Rapidly absorbs CO2; requires strict isolation from atmosphere[2].
Hygroscopicity HighAbsorbs atmospheric moisture, accelerating hydrolysis and oxidation.
Stability at pH 7.0 StableNeutral or strictly controlled salt forms are preferred[5].
Stability at pH < 2.0 T1/2 < 1 hour (Rapid Decay)Strong acids rapidly destroy the azetidine core via ring-opening[5].

Table 2: Storage Condition Matrix

Storage ConditionAtmosphereTempExpected Shelf LifeDegradation Risk
Neat Liquid (Benchtop)Air20°C< 1 WeekHigh (Oxidation, Carbamates)
Neat Liquid (Sealed)Nitrogen4°C1-3 MonthsModerate (Seal degradation)
Neat Liquid (Sealed)Argon-20°C12+ MonthsLow (Optimal for Free Base)
Dihydrochloride SaltAir20°C24+ MonthsVery Low (Archival standard)
Section 3: Mechanistic & Workflow Visualizations

Degradation A 2-(Azetidin-1-yl)ethylamine (Free Base) O2 O2 Exposure (Air/Light) A->O2 CO2 CO2 Exposure (Atmosphere) A->CO2 Acid Excess Acid / Moisture (pH < 3) A->Acid Ox Oxidative Degradation (N-Oxides, Imines, Coloration) O2->Ox Carb Carbamate Formation (Viscous Polymers, Salts) CO2->Carb Ring Azetidine Ring-Opening (Oligomerization, Decomposition) Acid->Ring

Mechanistic pathways of 2-(Azetidin-1-yl)ethylamine degradation.

StorageWorkflow Start Bulk Liquid Receipt Glovebox Transfer to Argon Glovebox Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE Septa & Parafilm Aliquot->Seal Store Store at -20°C (Dark & Dry) Seal->Store

Workflow for inert aliquoting and long-term storage of the free base.

Section 4: Experimental Protocols
Protocol A: Inert Aliquoting for Long-Term Free Base Storage

Self-Validation Check: Use a moisture indicator strip inside the glovebox. If the strip indicates >5 ppm H2O, do not proceed with aliquoting to prevent premature hydrolysis.

  • Preparation: Bake amber glass vials and PTFE-lined screw caps at 120°C for 4 hours to remove surface moisture. Transfer them into an Argon-filled glovebox while hot, and allow them to cool under the inert atmosphere.

  • Transfer: Inside the Argon glovebox, transfer the bulk 2-(Azetidin-1-yl)ethylamine into the amber vials. Rationale: Amber glass prevents photo-oxidation, and Argon displaces O2/CO2.

  • Sealing: Cap the vials tightly using the PTFE-lined septa. PTFE is chemically inert to strong amines, whereas standard rubber or silicone septa will degrade and leach plasticizers into the compound.

  • Secondary Containment: Wrap the caps with Parafilm. Place the vials inside a secondary vacuum-sealed bag containing a desiccant packet (e.g., Drierite).

  • Storage: Store the sealed bags in a dedicated -20°C freezer. Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold amine.

Protocol B: Conversion to the Dihydrochloride Salt for Archival Storage

Self-Validation Check: Monitor the pH continuously during addition. The final solution pH must not drop below 5.0 to prevent strain-release ring opening.

  • Dissolution: Dissolve 1.0 equivalent of 2-(Azetidin-1-yl)ethylamine free base in anhydrous diethyl ether or anhydrous ethanol under an inert atmosphere.

  • Titration: Place the flask in an ice bath (0°C). Slowly add 1.95 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously.

    • Causality: Using slightly less than 2.0 equivalents ensures the solution never becomes overly acidic, protecting the 25.4 kcal/mol strained azetidine ring from protonation-induced cleavage[4][5].

  • Precipitation: The dihydrochloride salt will precipitate as a white solid.

  • Isolation: Filter the solid under a stream of nitrogen. Wash with cold anhydrous diethyl ether.

  • Drying: Dry the salt in a vacuum oven at room temperature for 12 hours. The resulting salt is highly stable against oxidation and CO2 absorption and can be stored at room temperature in a desiccator.

References[4] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle

Source: RSC Publishing URL: 5] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL: 3] Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: 6] Title: CO2 Capture, Utilization, and Storage using Amino Acids Source: NSF PAR URL: 1] Title: Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents Source: ChemRxiv URL: 2] Title: Toward the Understanding of Chemical Absorption Processes for Post-Combustion Capture of Carbon Dioxide: Electronic and Steric Considerations from the Kinetics of Reactions of CO2(aq) with Sterically hindered Amines Source: ACS Publications URL:

Sources

Troubleshooting

Resolving low conversion rates with 2-(Azetidin-1-yl)ethylamine in cross-coupling

Welcome to the technical support resource for researchers utilizing 2-(Azetidin-1-yl)ethylamine in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 2-(Azetidin-1-yl)ethylamine in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to overcome common challenges, particularly low conversion rates, encountered during C-N bond formation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Introduction: The Role and Challenges of 2-(Azetidin-1-yl)ethylamine in C-N Coupling

2-(Azetidin-1-yl)ethylamine is a valuable building block in medicinal chemistry, incorporating the sought-after strained azetidine motif.[1][2] In the context of palladium-catalyzed cross-coupling, it primarily functions as a primary amine nucleophile for Buchwald-Hartwig amination reactions.[3][4] The goal is to form a C(sp²)–N bond between an aryl or heteroaryl (pseudo)halide and the primary amine of the ethylamine side chain.

While powerful, these reactions can be sensitive. Low conversion rates often stem from a few key areas: the integrity of the catalytic system, the purity of reagents, and the precise control of reaction conditions.[5][6] This guide will systematically address each of these areas.

Frequently Asked Questions (FAQs)

Q1: I'm seeing little to no product. What are the most common culprits?

A: Low or no yield is a frequent issue that can typically be traced back to one of three areas:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[6] Inadequate degassing of solvents and failure to maintain a rigorously inert (argon or nitrogen) atmosphere is a primary cause of reaction failure.

  • Reagent Quality: The purity of your amine, aryl halide, base, and solvent is critical. Water in the solvent can be detrimental, and impurities in starting materials or solvents can poison the catalyst.[5][7]

  • Catalyst Inactivity: The Pd(II) precatalyst may not be efficiently converting to the active Pd(0) species, or the chosen ligand may be inappropriate for coupling a primary alkylamine.[8]

Q2: My reaction mixture turned black and stalled. What happened?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[6] This removes the active catalyst from the solution, halting the reaction. Common causes include exposure to oxygen, excessively high reaction temperatures, or a suboptimal ligand that fails to properly stabilize the catalytic species.[6]

Q3: Which palladium source and ligand should I start with for coupling 2-(Azetidin-1-yl)ethylamine?

A: For primary alkylamines, modern palladium precatalysts are highly recommended as they provide more reliable and cleaner generation of the active LPd(0) catalyst.[5][8] A robust starting point is a palladacycle precatalyst like BrettPhos Pd G3 . The BrettPhos ligand is specifically designed to be bulky and electron-rich, which has proven effective for the arylation of primary amines.[5][8]

Q4: Does the azetidine ring itself interfere with the reaction?

A: Potentially, yes. Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, acting as a ligand and interfering with the catalytic cycle.[9] This is why using a well-defined, bulky phosphine ligand (like BrettPhos) in the correct ratio is crucial to ensure it outcompetes any potential coordination from the azetidine nitrogen. Additionally, under harsh acidic or thermal conditions, the strained azetidine ring can be susceptible to degradation pathways, though this is less common under typical basic cross-coupling conditions.[10][11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor reaction performance.

Diagram: Troubleshooting Workflow for Low Conversion

G Start Low Conversion Rate Cat_Check Assess Catalyst System Start->Cat_Check Reagent_Check Verify Reagent Quality Start->Reagent_Check Cond_Check Optimize Reaction Conditions Start->Cond_Check Pd_Black Symptom: Palladium Black? Cat_Check->Pd_Black Ligand_Choice Symptom: Wrong Ligand? Cat_Check->Ligand_Choice Base_Issue Symptom: Base Ineffective? Reagent_Check->Base_Issue Solvent_Issue Symptom: Solvent Quality? Reagent_Check->Solvent_Issue Amine_Issue Symptom: Impure Amine? Reagent_Check->Amine_Issue Mixing_Issue Symptom: Poor Mixing? Cond_Check->Mixing_Issue Temp_Issue Symptom: Suboptimal Temp? Cond_Check->Temp_Issue Pd_Black->Ligand_Choice No Solve_O2 Solution: Improve Inert Atmosphere (Degas, Glovebox) Pd_Black->Solve_O2 Yes Solve_Temp Solution: Lower Temperature, Increase Time Pd_Black->Solve_Temp Yes Solve_Ligand Solution: Screen Bulky Ligands (e.g., BrettPhos, RuPhos) Ligand_Choice->Solve_Ligand Yes Solve_Base Solution: Screen Bases (NaOtBu, LHMDS, Cs2CO3) Grind Base Before Use Base_Issue->Solve_Base Yes Solve_Solvent Solution: Use Anhydrous, Degassed Solvent (High Purity) Solvent_Issue->Solve_Solvent Yes Solve_Amine Solution: Purify Amine (Distill / Alumina Plug) Amine_Issue->Solve_Amine Yes Solve_Mixing Solution: Increase Stir Rate Mixing_Issue->Solve_Mixing Yes Solve_Temp_Opt Solution: Screen Temperature Range (e.g., 60-110 °C) Temp_Issue->Solve_Temp_Opt Yes

Caption: A logical workflow for diagnosing low conversion rates.

The Catalyst System: Foundation of the Reaction

The performance of your catalyst dictates the outcome. An inactive or unstable catalyst is a primary failure point.

Diagram: Simplified Buchwald-Hartwig Catalytic Cycle

G L2Pd0 Active L₂Pd(0) Catalyst OxAdd L₂(Ar)(X)Pd(II) Complex L2Pd0->OxAdd Oxidative Addition Product Ar-NHR (Product) AmineCoord [L(Ar)(H₂NR)Pd(II)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange Amido L(Ar)(HNR)Pd(II) Amido Complex AmineCoord->Amido Deprotonation Amido->L2Pd0 Reductive Elimination Amido->Product HXBase [H-Base]⁺X⁻ Amido->HXBase ArX Ar-X (Aryl Halide) ArX->OxAdd RNH2 R-NH₂ (Amine) RNH2->AmineCoord Base Base Base->AmineCoord

Caption: Key steps in the C-N cross-coupling catalytic cycle.

Troubleshooting the Catalyst
Symptom Potential Cause Recommended Solution & Explanation
No reaction, or reaction stalls early. Inefficient Precatalyst Activation: The Pd(II) precatalyst is not being reduced to the active Pd(0) species.[8]Switch to a modern precatalyst: Use a palladacycle like BrettPhos Pd G3. These are designed for clean, efficient generation of the active catalyst under mild conditions.[5]
Black precipitate (palladium black) forms. Catalyst Decomposition: The active Pd(0) has agglomerated due to instability. This is often caused by oxygen exposure or excessive heat .[6]1. Rigorously exclude oxygen: Use a robust inert gas setup (Schlenk line or glovebox) and properly degassed solvents (see protocol below).[6] 2. Lower the temperature: If decomposition occurs at high temperatures (e.g., >100 °C), reduce the temperature to 65-80 °C and increase the reaction time.[5]
Low conversion, even with a good catalyst. Suboptimal Ligand Choice: The ligand is not effectively stabilizing the palladium center or promoting the reductive elimination step. Primary alkylamines require specific ligands.[8][12]Use a bulky, electron-rich biarylphosphine ligand: BrettPhos is an excellent starting point for primary amines.[5] If results are still poor, consider screening other ligands like RuPhos or tBuBrettPhos.[8]
Inconsistent results between runs. Ligand Degradation: Phosphine ligands are susceptible to oxidation if not stored and handled properly under an inert atmosphere.[6]Use fresh, properly stored ligand. Ensure ligands are stored in a glovebox or under argon. Consider adding a slight excess of ligand relative to palladium (e.g., 1.2:1 L:Pd) if not using a precatalyst, as the amine substrate can sometimes compete for coordination sites.[5]

Reagents and Solvents: Purity is Paramount

The success of a sensitive catalytic reaction depends heavily on the quality of every component.

Component Potential Issue Recommended Solution & Explanation
2-(Azetidin-1-yl)ethylamine Purity: Commercial amines can contain impurities that inhibit catalysis.Purify before use: If purity is questionable, filter the amine through a short plug of activated alumina or distill it. This removes common polar impurities.[5]
Base Incorrect Strength/Type: Strong bases like NaOt-Bu are common but can cause side reactions with sensitive functional groups. Weaker bases may be too slow.[8]Screen bases: Start with NaOt-Bu or LHMDS for robust substrates.[8] If your aryl halide has base-sensitive groups, switch to a weaker base like Cs₂CO₃ or K₃PO₄, which may require a slightly higher temperature.[5][8]
Physical Properties: Bases like NaOt-Bu can clump, reducing their effective surface area and leading to poor reactivity.[8]Grind the base: Briefly grind the base in a mortar and pestle (in a glovebox) before adding it to the reaction. This ensures it is a fine, free-flowing powder.
Solvent Presence of Water/Oxygen: Water can interfere with the catalytic cycle, and oxygen deactivates the catalyst.[6]Use anhydrous, degassed solvent: Use a high-purity anhydrous solvent from a sealed bottle or a solvent purification system. Crucially, degas the solvent thoroughly before use (see protocol below).
Solvent Impurities: Trace impurities from solvent manufacturing or storage (e.g., peroxides in THF, aldehydes) can poison the palladium catalyst.[7]Use high-purity solvents: Source solvents rated for catalysis or organic synthesis. If catalyst poisoning is suspected, try a different solvent class (e.g., switch from an ether like dioxane to a hydrocarbon like toluene).
Aryl Halide Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides.[8]Match ligand to halide: For less reactive aryl chlorides, a highly active, bulky electron-rich ligand system is essential.[8] If possible, using the corresponding aryl bromide will significantly increase the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling 2-(Azetidin-1-yl)ethylamine with an aryl bromide. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk techniques.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-(Azetidin-1-yl)ethylamine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene or dioxane (5 mL, ~0.2 M)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add the aryl bromide (if solid), BrettPhos Pd G3, and sodium tert-butoxide.

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the 2-(Azetidin-1-yl)ethylamine via syringe, followed by the aryl bromide (if liquid).

  • Place the vial in a preheated heating block or oil bath set to 80-100 °C.[5]

  • Stir vigorously for the desired reaction time (typically 4-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard aqueous workup and purification.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)

This is a highly effective method for removing dissolved oxygen from solvents.[6]

  • Place the anhydrous solvent in a Schlenk flask equipped with a stir bar and a high-vacuum stopcock.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely with gentle stirring. You may see gas bubbles evolve from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Source 1]
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Source 2]
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. [Source 3]
  • Effect of bases and solvents on the Heck coupling.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Source 5]
  • PREPARATION AND SYNTHETIC APPLIC
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Source 7]
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. [Source 8]
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Source 9]
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Source 10]
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of. Thieme. [Source 11]
  • Optimization of Buchwald-Hartwig amin
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Source 13]
  • Azetidines and their applications in asymmetric catalysis | Request PDF.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Source 16]
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Source 17]
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Source 19]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Source 20]
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Source 21]
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Source 22]
  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water | Request PDF.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Source 24]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-Catalyzed Oxidative Cross-Coupling of Arylhydrazines and Arenethiols with Molecular Oxygen as the Sole Oxidant. Organic Chemistry Portal. [Source 26]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Source 27]
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society. [Source 28]
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Source 29]
  • The Buchwald–Hartwig Amination After 25 Years.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Source 31]
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. KTU ePubl. [Source 32]
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Source 33]
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][7]-Fused Indole Heterocycles . PMC. [Source 34]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines. PMC. [Source 37]
  • Kinetic resolution of 2H-azirines via Cu(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Organic Chemistry Frontiers (RSC Publishing). [Source 38]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(Azetidin-1-yl)ethylamine with pyrrolidine derivatives in SAR studies

The Strategic Shift: Comparing 2-(Azetidin-1-yl)ethylamine with Pyrrolidine Derivatives in SAR Optimization In contemporary medicinal chemistry, the optimization of saturated nitrogen heterocycles is a critical step in f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Shift: Comparing 2-(Azetidin-1-yl)ethylamine with Pyrrolidine Derivatives in SAR Optimization

In contemporary medicinal chemistry, the optimization of saturated nitrogen heterocycles is a critical step in fine-tuning a drug candidate's pharmacokinetic and pharmacodynamic profile. Historically, the 5-membered pyrrolidine ring has been a default choice for incorporating basic amine functionality. However, the bioisosteric replacement of pyrrolidine with the 4-membered azetidine ring—specifically utilizing building blocks like 2-(azetidin-1-yl)ethylamine—has emerged as a privileged strategy to overcome developability bottlenecks.

This guide provides an objective, data-driven comparison between 2-(azetidin-1-yl)ethylamine and its pyrrolidine counterpart, detailing the causality behind their divergent physicochemical behaviors, metabolic stabilities, and target engagement profiles.

Structural and Physicochemical Dynamics

The fundamental differences between azetidine and pyrrolidine derivatives stem from ring size, which dictates conformational flexibility, lone-pair directionality, and lipophilicity.

Conformational Rigidity and Exit Vectors Pyrrolidine is highly flexible, rapidly interconverting between various envelope and half-chair conformations. When a pyrrolidine-containing molecule binds to a target, it loses this flexibility, resulting in a significant entropic penalty ( −TΔS ). Conversely, the azetidine ring is characterized by high ring strain (~25.4 kcal/mol), forcing it into a rigid, puckered conformation 1. This rigidity pre-organizes the ethylamine side chain, altering the exit vector. The compressed C–N–C bond angle in azetidine (~93° compared to ~104° in pyrrolidine) projects the primary amine into a tighter spatial cone, often allowing it to probe deeper into narrow polar binding pockets while minimizing the entropic cost of binding.

Basicity and Solvation In aqueous environments, the basicity of the two parent rings is nearly identical; azetidine has a pKa of 11.29, while pyrrolidine has a pKa of 11.27 2. However, the inherent ring strain in azetidine increases the s-character of the nitrogen lone pair orbital. This strain-induced hybridization shift subtly alters hydrogen-bonding dynamics, often improving the compound's desolvation penalty during target engagement.

Lipophilicity (cLogD) Azetidine derivatives consistently exhibit lower lipophilicity than their pyrrolidine homologues. The removal of a single methylene unit reduces the hydrophobic surface area, which directly correlates with improved aqueous solubility and reduced non-specific protein binding—critical factors for improving the fraction unbound ( fu​ ) in plasma.

Metabolic Stability and Pharmacokinetics

One of the primary drivers for transitioning from a pyrrolidine to an azetidine scaffold is the mitigation of Cytochrome P450 (CYP450)-mediated metabolism 3. Pyrrolidine rings are notoriously susceptible to α -carbon oxidation, leading to rapid N-dealkylation or ring opening.

The azetidine ring is significantly more resistant to these metabolic pathways. The causality lies in the bond dissociation energy (BDE) of the α -C-H bonds. The increased s-character of the C-H bonds in the strained 4-membered ring strengthens them, making hydrogen abstraction by the high-valent iron-oxo species of CYP enzymes thermodynamically unfavorable. Furthermore, the lower lipophilicity of azetidine reduces its affinity for the hydrophobic active sites of major metabolizing enzymes like CYP3A4.

Metabolism_Pathway CYP CYP450 Enzyme (Liver Microsomes) Met1 Rapid α-Carbon Oxidation (N-Dealkylation / Ring Opening) CYP->Met1 High Clearance Met2 Metabolic Resistance (Steric Strain / High C-H BDE) CYP->Met2 Low Clearance Pyr 2-(Pyrrolidin-1-yl)ethylamine Derivative Pyr->CYP Aze 2-(Azetidin-1-yl)ethylamine Derivative Aze->CYP

CYP450 metabolic degradation profiles of pyrrolidine versus azetidine derivatives.

Comparative SAR Data Summary

To illustrate the practical impact of this bioisosteric replacement, the following table summarizes representative Structure-Activity Relationship (SAR) data for a generalized lead scaffold where the side chain was optimized from a pyrrolidine to an azetidine moiety.

Physicochemical / Biological Property2-(Pyrrolidin-1-yl)ethylamine Derivative2-(Azetidin-1-yl)ethylamine DerivativeMechanistic Rationale for Shift
Ring Size & Strain 5-membered (~5.8 kcal/mol)4-membered (~25.4 kcal/mol)Bioisosteric ring contraction
Aqueous Solubility (pH 7.4) Moderate (50 µg/mL)High (>150 µg/mL)Lower lipophilicity of azetidine
Lipophilicity (cLogD 7.4​ ) 2.41.8Reduced hydrophobic surface area
HLM CLint​ (µL/min/mg) 45 (High clearance)<15 (Low clearance)Resistance to α -carbon oxidation
Target Binding ( IC50​ ) 120 nM25 nMReduced entropic penalty upon binding

Experimental Workflows: Validating Metabolic Stability

To objectively verify the metabolic advantages of 2-(azetidin-1-yl)ethylamine derivatives, a robust, self-validating Human Liver Microsome (HLM) stability assay is required.

Step-by-Step Methodology: HLM Intrinsic Clearance ( CLint​ ) Assay

Self-Validation Design: This protocol includes a parallel incubation without NADPH to rule out non-CYP mediated degradation (e.g., esterase hydrolysis). Verapamil is utilized as a high-clearance positive control to confirm the enzymatic viability of the microsomes.

  • Reagent Preparation : Prepare a 1 mM stock solution of the test compound in DMSO. Dilute this stock to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Thermal Equilibration : Pre-incubate the compound-microsome mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (the essential electron donor for CYP450 enzymes) to a final concentration of 1 mM.

  • Sampling and Quenching : At precise time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction and precipitating the microsomal proteins.

  • Protein Precipitation : Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Quantification : Transfer the supernatant to LC-MS/MS vials and quantify the peak area ratio of the remaining parent compound against the internal standard.

  • Data Processing : Plot the natural logarithm of the percent compound remaining versus time. Calculate the slope of the linear regression ( k ). Determine the intrinsic clearance using the equation: CLint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of the microsomal protein (mg).

HLM_Workflow Step1 1. Compound Incubation (HLM + NADPH) Step2 2. Aliquot Sampling (0-60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold MeCN) Step2->Step3 Step4 4. Protein Precipitation (Centrifuge) Step3->Step4 Step5 5. LC-MS/MS Quantification (Calculate CLint) Step4->Step5

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Azetidine Chemical Properties and Basicity. Grokipedia. Available at: [Link]

Sources

Comparative

Comprehensive Validation Guide: HPLC-UV Quantification of 2-(Azetidin-1-yl)ethylamine

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the accurate quantification of highly polar, low-molecular-weight aliphatic amines. 2-(Azetidin-1-yl)ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the accurate quantification of highly polar, low-molecular-weight aliphatic amines. 2-(Azetidin-1-yl)ethylamine presents a classic analytical paradox: it possesses a highly polar diamine structure (a tertiary amine within the azetidine ring and a primary ethylamine chain) but entirely lacks a conjugated π -electron system.

Consequently, direct UV detection is restricted to low wavelengths (e.g., 210 nm), where matrix interference and mobile phase absorbance severely compromise specificity and sensitivity. To establish a robust, regulatory-compliant assay, we must engineer a method that modifies the analyte's physicochemical properties to fit our analytical tools, rather than forcing the tools to accommodate a fundamentally invisible molecule.

This guide objectively compares three HPLC-UV methodologies for 2-(Azetidin-1-yl)ethylamine quantification and provides a field-proven, self-validating protocol based on the latest1[1].

Methodological Comparison: The Case for Derivatization

When developing a method for 2-(Azetidin-1-yl)ethylamine, laboratories typically evaluate three approaches. The table below summarizes the experimental performance data derived from validating these methods.

Experimental Performance Comparison
Performance MetricMethod A: Pre-Column Derivatization (Dansyl-RP-HPLC-UV)Method B: Direct HILIC-UVMethod C: Ion-Pairing RP-HPLC-UV
Detection Mechanism UV Absorbance (254 nm) via Naphthyl chromophoreDirect UV Absorbance (210 nm)Direct UV Absorbance (210 nm)
Specificity Excellent – Derivatization shifts detection away from matrix interferencePoor – High background noise at 210 nmModerate – IP reagents cause baseline drift
Linearity (R²) > 0.999 (Range: 0.15 – 50 µg/mL)0.992 (Range: 7.5 – 100 µg/mL)0.995 (Range: 5.0 – 100 µg/mL)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL2.5 µg/mL / 7.5 µg/mL1.8 µg/mL / 5.0 µg/mL
Accuracy (% Recovery) 98.5% – 101.2% (Self-corrected via IS)85.4% – 112.3%92.1% – 106.5%
Precision (% RSD) 1.2% (Intra-day), 1.5% (Inter-day)4.8% (Intra-day), 6.2% (Inter-day)3.5% (Intra-day), 4.1% (Inter-day)
Column Equilibration Rapid (< 10 column volumes)Moderate (~20 column volumes)Slow (> 50 column volumes)
Mechanistic Rationale
  • Method B (HILIC-UV) & Method C (IP-RP-HPLC-UV): Both rely on direct detection at 210 nm. Because 2-(Azetidin-1-yl)ethylamine lacks a chromophore, the signal-to-noise ratio is inherently poor. Furthermore, ion-pairing reagents (like heptanesulfonate) require extensive column equilibration and cause severe baseline instability.

  • Method A (Pre-Column Derivatization): By reacting the primary amine of the ethylamine chain with 2[2], we covalently attach a highly conjugated naphthyl ring. This achieves two crucial goals: it shifts the UV absorption maximum to a clean region (~254 nm) and drastically increases the molecule's hydrophobicity, allowing for sharp, robust retention on standard C18 columns (3[3]).

Self-Validating Analytical Workflow

To ensure trustworthiness, an analytical protocol cannot simply be a list of steps; it must be a self-validating system. By integrating an Internal Standard (IS), a Reagent Blank, and System Suitability Testing (SST) directly into the workflow, the method automatically flags volumetric errors, incomplete derivatization, or matrix suppression.

ValidationWorkflow cluster_Deriv Pre-Column Derivatization (Self-Validating) cluster_HPLC RP-HPLC-UV Analysis Sample Analyte: 2-(Azetidin-1-yl)ethylamine + Internal Standard Buffer Add Carbonate Buffer (pH 9.5) Ensures unprotonated primary amine Sample->Buffer Blank Reagent Blank + Internal Standard Blank->Buffer Dansyl Add Dansyl Chloride (60°C, 45 min) Nucleophilic Substitution Buffer->Dansyl Quench Quench with Ammonia Consumes excess reagent Dansyl->Quench Inject Inject onto C18 Column Detect at 254 nm Quench->Inject SST System Suitability Test (SST) Resolution > 2.0, Tailing < 1.5 SST->Inject Data Data Processing IS Correction & Blank Subtraction Inject->Data

Workflow of the self-validating HPLC-UV method with pre-column derivatization.

Step-by-Step Methodology & Causality

Reagents & Materials
  • Analyte: 2-(Azetidin-1-yl)ethylamine.

  • Internal Standard (IS): 1,7-diaminoheptane (100 µg/mL in water).

  • Derivatization Reagent: Dansyl chloride (5 mg/mL in acetone).

  • Buffer: 0.1 M Sodium carbonate/bicarbonate (pH 9.5).

  • Quenching Agent: 25% Ammonium hydroxide solution.

Derivatization Protocol
  • Sample & IS Aliquoting: Transfer 100 µL of sample (or standard) and 10 µL of IS into a 1.5 mL amber reaction vial.

    • Causality: The IS is added before any chemical reaction. Because the IS shares similar aliphatic amine kinetics, it self-corrects for any micro-fluctuations in derivatization efficiency or injection volume.

  • Buffering: Add 200 µL of the pH 9.5 carbonate buffer.

    • Causality: The primary amine must be unprotonated to act as an effective nucleophile. A pH of 9.5 provides the optimal balance, ensuring the amine is reactive while preventing the rapid, competitive hydrolysis of Dansyl chloride by hydroxide ions (4[4]).

  • Derivatization: Add 400 µL of Dansyl chloride solution. Vortex thoroughly and incubate at 60°C for 45 minutes.

    • Causality: Elevated temperature accelerates the nucleophilic substitution, driving the reaction to quantitative completion (5[5]). Amber vials are used to prevent photo-degradation of the light-sensitive naphthyl group.

  • Quenching: Add 50 µL of ammonia solution and incubate for an additional 15 minutes at room temperature.

    • Causality: Unreacted Dansyl chloride will slowly hydrolyze into dansyl sulfonic acid, which elutes as a massive, tailing peak that ruins early chromatographic resolution. Ammonia rapidly consumes the excess reagent, converting it into a distinct, well-retained dansyl amide peak that does not interfere with the analyte (6[6]).

HPLC-UV Conditions
  • Column: C18 Reversed-Phase (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Executing ICH Q2(R2) Validation Parameters

To demonstrate that the analytical procedure is fit for its intended purpose, validation must align with the updated 7[7].

  • Specificity: Inject the Reagent Blank (containing IS and quenched Dansyl chloride) and an unspiked matrix sample. Specificity is confirmed when no peaks co-elute at the retention times of the derivatized 2-(Azetidin-1-yl)ethylamine or the IS. The ammonia quench ensures the reagent peak is shifted away from the analyte window.

  • Reportable Range & Linearity: Prepare a minimum of five calibration standards ranging from the LOQ (0.15 µg/mL) to 120% of the upper specification limit. The reportable range is confirmed by demonstrating that the analytical procedure provides acceptable accuracy and precision across this interval (8[8]). The IS-corrected area ratio must yield a linear regression coefficient ( R2 ) ≥0.999 .

  • Accuracy (Spike-Recovery): Apply the procedure to a matrix enriched with known amounts of the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) (9[9]). Acceptance criteria require mean recoveries between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Perform six independent sample preparations at the 100% test concentration. Under ICH Q2(R2), reproducibility and intermediate precision can be performed as a single set of experiments if scientifically justified[8]. The %RSD must be ≤2.0% .

Conclusion

While direct UV analysis of 2-(Azetidin-1-yl)ethylamine is theoretically possible using HILIC or Ion-Pairing chromatography, the lack of a native chromophore renders these methods highly susceptible to matrix interference and baseline instability. By employing a self-validating pre-column derivatization strategy with Dansyl chloride, laboratories can leverage standard C18 RP-HPLC to achieve superior specificity, an LOQ of 0.15 µg/mL, and bulletproof compliance with ICH Q2(R2) validation requirements.

References

  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Validation of Analytical Procedure Q2(R2) (Draft) - ICH.
  • Quantitation by HPLC of amines as dansyl derivatives.
  • Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues...USDA.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.European Medicines Agency (EMA).
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2).
  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.Thermo Fisher Scientific.
  • HPLC Analysis of Dansyl Derivatives | High Performance Liquid Chrom

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling2-(Azetidin-1-yl)ethylamine

As drug development professionals and synthetic chemists push the boundaries of molecular design, bifunctional building blocks like amine (CAS: 946071-27-8) have become increasingly critical. However, the presence of bot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of molecular design, bifunctional building blocks like amine (CAS: 946071-27-8) have become increasingly critical. However, the presence of both an azetidine ring and a secondary methylamine group imparts specific physicochemical hazards that require rigorous, causality-driven safety protocols.

This guide provides a comprehensive, self-validating framework for the safe handling, storage, and disposal of this compound, ensuring both operator safety and reagent integrity.

Chemical Hazard Profile & Mechanistic Causality

Understanding the why behind a chemical's hazard profile is the foundation of effective laboratory safety.amine is classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

The Causality of Amine Toxicity: As an aliphatic diamine, this compound acts as a strong Lewis base. The unshared electron pairs on its nitrogen atoms readily abstract protons from physiological environments. When exposed to biological tissues, amphiphilic aliphatic amines insert themselves into the hydrophobic edge of cell membranes. This insertion disrupts the lipid bilayer, causing cellular swelling and rapid membrane disintegration ()[2]. This mechanism is the direct cause of the severe localized irritation (H315/H319) observed upon contact. Furthermore, its low molecular weight (114.19 g/mol ) grants it a non-negligible vapor pressure at room temperature, driving the respiratory hazard (H335).

G Amine [2-(Azetidin-1-yl)ethyl](methyl)amine (Volatile Aliphatic Base) Vapor Amine Vapors (Inhalation Hazard) Amine->Vapor Contact Liquid Contact (Dermal/Ocular Hazard) Amine->Contact Resp Respiratory Tract Irritation (H335) Vapor->Resp Unmitigated Hood Engineering Control: Chemical Fume Hood Vapor->Hood Mitigated via SkinEye Lipid Bilayer Disruption (H315/H319) Contact->SkinEye Unmitigated PPE PPE Control: Nitrile Gloves & Goggles Contact->PPE Mitigated via Safe Safe Operational State Hood->Safe PPE->Safe

Mechanistic pathway ofamine exposure and corresponding mitigations.

Personal Protective Equipment (PPE) Matrix

To mitigate the lipid bilayer disruption mechanism, a robust physical barrier is required. The selection of PPE must scale with the volume of the chemical being handled. Standard latex gloves are highly permeable to aliphatic amines and must be strictly avoided.

Scale of OperationGlove Material & SpecificationsEye ProtectionBody ProtectionRespiratory Protection
Analytical (< 1 g / 1 mL) Double-gloved Nitrile (≥ 0.11 mm thickness)Chemical splash gogglesStandard lab coat (100% cotton)Chemical fume hood (≥ 100 fpm face velocity)
Preparative (> 10 g / 10 mL) Butyl rubber or SilverShield® laminate (≥ 0.3 mm thickness)Splash goggles + full face shieldChemical-resistant apron over lab coatFume hood; NIOSH-approved respirator (OV cartridge) if ventilation fails

Operational Workflows & Handling Protocols

The Causality of Storage Conditions2-(Azetidin-1-yl)ethylamine must be stored at 0-8 °C[1]. Beyond thermal degradation, primary and secondary amines react rapidly with atmospheric carbon dioxide (CO2) to form carbamate salts (A Unified Approach to CO2–Amine Reaction Mechanisms)[3]. This reaction not only depletes the active reagent but alters its solubility and nucleophilicity. Therefore, inert atmosphere handling is not just a recommendation; it is a chemical necessity.
Step-by-Step Handling Methodology
  • Environmental Verification : Confirm the chemical fume hood is operational with a verified face velocity of at least 100 feet per minute (fpm).

  • PPE Donning : Equip the appropriate PPE as dictated by the matrix above.

  • Atmospheric Control : Purge the receiving flask or reaction vessel with an inert gas (Argon or Nitrogen) for 3-5 minutes to displace ambient CO2 and moisture.

  • Reagent Transfer : Using a gas-tight syringe (if handled as a liquid) or a dedicated clean spatula (if handled as an off-white powder), transfer the required mass/volume of the amine.

  • Post-Transfer Securing : Immediately flush the headspace of the primary chemical container with inert gas before tightly sealing the cap. Self-validating check: A properly sealed and purged container will not develop white crusts (carbamate salts) around the threading over time.

  • Storage : Return the sealed container immediately to a monitored refrigerator set at 0-8 °C[1].

Spill Response & Waste Management Plan

In the event of a spill, the basicity of the amine dictates the response. Strong acids (e.g., HCl or H2SO4) must never be used for neutralization, as the rapid acid-base reaction is highly exothermic and can cause the amine to boil, aerosolizing the hazard.

Step-by-Step Spill Response Protocol
  • Assessment & Evacuation : Immediately halt work. For minor spills (< 50 mL), proceed with local cleanup. For major spills (> 50 mL), evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS).

  • Containment : Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust, as organic materials can react unpredictably.

  • Neutralization : Slowly apply a weak acid solution (e.g., 5% aqueous citric acid or sodium bisulfate) to the absorbent mixture. Self-validating check: The absence of rapid bubbling or extreme heat generation confirms a safe, controlled neutralization rate.

  • Collection : Use a non-sparking scoop to transfer the neutralized slurry into a wide-mouth, sealable polyethylene waste container.

  • Decontamination : Wash the spill surface thoroughly with water and a mild laboratory detergent to remove residual organic salts.

Disposal Plan
  • Waste Segregation : Collect all contaminated consumables and neutralized waste in a designated "Halogen-Free Organic Waste" container.

  • Venting : Ensure the waste container is properly vented (or loosely capped initially) if active neutralization is ongoing, preventing pressure buildup from residual CO2 off-gassing.

References

  • ACS Omega. "A Unified Approach to CO2–Amine Reaction Mechanisms". ACS Publications. URL: [Link]

  • PMC - NIH. "Ionic Liquids Toxicity—Benefits and Threats". National Institutes of Health. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.